molecular formula C10H11NO B064616 3,7-Dimethylbenzofuran-6-amine CAS No. 187267-91-0

3,7-Dimethylbenzofuran-6-amine

Cat. No.: B064616
CAS No.: 187267-91-0
M. Wt: 161.2 g/mol
InChI Key: TUUHXTZSLSGPGB-UHFFFAOYSA-N
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Description

3,7-Dimethylbenzofuran-6-amine (CAS Number: 187267-91-0) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g/mol, belongs to the benzofuran class, a scaffold renowned for its diverse biological and pharmacological properties . Research Applications and Value: • Anti-Alzheimer's Disease Research: 3-Aminobenzofuran derivatives have been identified as potent multifunctional agents in neuroscience research. They are designed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease (AD) . Such compounds are investigated not only for their ability to increase acetylcholine levels but also for their potential to inhibit the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of AD, and to provide neuroprotective effects . • Oncology Research: Benzofuran derivatives demonstrate broad application potential in antitumor therapy, with research indicating their efficacy in inhibiting the proliferation of various cancer cell lines . This makes this compound a valuable building block for developing novel anticancer agents. • Multifunctional Drug Discovery: The benzofuran core is a privileged structure in drug discovery, facilitating the synthesis of compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and antifungal properties . Handling and Safety: This product is intended for research purposes in a controlled laboratory environment. It is recommended to handle the material in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. Avoid formation of dust and aerosols . For Research Use Only: This product is for non-human research, development, or manufacturing applications. It is not intended for diagnostic use, direct administration to humans or animals, or for any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-1-benzofuran-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHXTZSLSGPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical framework for the structural elucidation of 3,7-Dimethylbenzofuran-6-amine, a substituted benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2] The precise determination of their molecular structure is a critical prerequisite for understanding their chemical reactivity, biological function, and for the development of novel therapeutics.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a logical and experimentally validated workflow for comprehensive structural analysis.

Introduction to this compound

Substituted benzofurans, such as this compound, are of considerable interest due to their presence in numerous biologically active molecules.[5][6] The core benzofuran scaffold, a fusion of a benzene and a furan ring, can be functionalized at various positions, leading to a diverse array of chemical entities with distinct properties.[5] The title compound features two methyl groups and an amine group attached to this core, necessitating a multi-faceted analytical approach for unambiguous structure confirmation.

Strategic Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify Proton & Carbon Environments MS->NMR_1D UV_Vis UV-Vis Spectroscopy Investigate Electronic Transitions UV_Vis->NMR_1D IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Final_Structure Proposed Structure of This compound NMR_2D->Final_Structure

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS): Determining the Molecular Blueprint

Rationale: Mass spectrometry is the first-line technique to ascertain the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO), the "nitrogen rule" is a key principle, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurement.[8][9]

  • Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: The high-resolution mass spectrum will provide the exact mass of the [M+H]⁺ ion. This experimental value can be compared to the theoretical exact mass of C₁₀H₁₄NO⁺ to confirm the elemental formula.

ParameterExpected Value for C₁₀H₁₃NO
Nominal Molecular Weight163 g/mol [10]
Theoretical Exact Mass of [M+H]⁺164.1070
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy is invaluable for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11][12] For this compound, we expect to see absorptions corresponding to the amine N-H bonds, aromatic C-H bonds, and the C-N bond.[7]

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples, is commonly used.[13]

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
N-H Stretch (Primary Amine)3500-3300 (two bands)Characteristic of the -NH₂ group.[11]
Aromatic C-H Stretch3100-3000Indicates the presence of the benzene ring.
Aliphatic C-H Stretch3000-2850Corresponds to the methyl groups.
NH₂ Scissoring1650-1550Confirms the primary amine functionality.[7]
Aromatic C=C Stretch1600-1450Vibrations within the benzofuran ring system.
C-N Stretch (Aromatic)1350-1200Indicates the bond between the amine and the aromatic ring.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions of the conjugated benzofuran system.[14][15] The position and intensity of absorption maxima (λ_max) are characteristic of the chromophore.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Expected Absorption Maxima: Benzofuran and its derivatives typically exhibit two main absorption bands.[16][17] The presence of the amine and methyl substituents will influence the exact position of these bands due to their electronic effects on the aromatic system.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[18]

1D NMR: ¹H and ¹³C Spectra

Rationale:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[19]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their electronic environment.[20]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H2~7.2-7.8~145-155Furan ring proton, typically a singlet or small doublet.
H4, H5~6.5-7.5~110-130Aromatic protons, splitting pattern depends on substitution.
-NH₂~3.5-5.0 (broad)-Amine protons, chemical shift is concentration and solvent dependent.[19]
3-CH₃~2.0-2.5~10-20Methyl group on the furan ring.
7-CH₃~2.0-2.5~10-20Methyl group on the benzene ring.
C2-~145-155Furan ring carbon.
C3-~115-125Furan ring carbon bearing a methyl group.
C3a-~150-160Bridgehead carbon.
C4, C5-~110-130Aromatic carbons.
C6-~135-145Aromatic carbon with amine substituent.
C7-~120-130Aromatic carbon with methyl substituent.
C7a-~150-160Bridgehead carbon.
3-CH₃-~10-20Methyl carbon.
7-CH₃-~10-20Methyl carbon.

Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[21]

2D NMR: Establishing Connectivity

Rationale: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms within the molecule.[22][23]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[24]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[23][24]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the molecular framework.[23][24]

Data Interpretation and Connectivity Mapping: By analyzing the cross-peaks in these 2D spectra, the complete bonding network can be established.

Caption: Key expected HMBC correlations for this compound.

By systematically analyzing the correlations, for instance, the protons of the 3-methyl group showing correlations to C2, C3, and the bridgehead carbon C3a, the position of this methyl group is confirmed. Similarly, correlations from the 7-methyl protons to C6, C7, and C7a will establish its location. The connectivity of the aromatic protons and the position of the amine group can be deduced in a like manner.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the molecular formula, while IR and UV-Vis spectroscopy provide initial evidence for the key functional groups and the conjugated system. The definitive structure, however, is pieced together through a detailed analysis of 1D and 2D NMR spectra. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, leading to the confirmed structure of this compound. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for any further investigation into the compound's chemical and biological properties.

References

  • PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • Tero, T.-R., Salorinne, K., Lehtivuori, H., & Nissinen, M. (2014). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • DergiPark. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. Retrieved from [Link]

  • Unknown. (2011). Structural analysis of amines. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • MDPI. (2023). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • ACS Publications. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives | ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). Retrieved from [Link]

  • PMC. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Retrieved from [Link]

  • Unknown. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6.... Retrieved from [Link]

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of di-substituted benzofuran. | Download Scientific Diagram. Retrieved from [Link]

  • Unknown. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Unknown. (n.d.). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shifts in Organic Compounds. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and Structural Characterization of Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol with an Expecte. Retrieved from [Link]

  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid | Request PDF. Retrieved from [Link]

  • Nanoscale Advances (RSC Publishing). (n.d.). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • . (n.d.). . Retrieved from [Link]

Sources

3,7-Dimethylbenzofuran-6-amine: Strategic Pharmacophore & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 187267-91-0 Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol Class: Benzofuran Pharmacophore / Heterocyclic Building Block

Part 1: Executive Technical Summary

3,7-Dimethylbenzofuran-6-amine represents a specialized heterocyclic scaffold utilized in high-precision medicinal chemistry. Unlike the more common 5-amino derivatives found in anti-arrhythmic agents (e.g., Dronedarone), this 6-amino, 3,7-dimethyl isomer offers a unique steric and electronic profile. The C7-methyl group provides metabolic protection against hydroxylation at the typically labile ortho-position, while the C3-methyl group enhances lipophilicity and locks the furan ring conformation, critical for binding affinity in hydrophobic pockets of GPCRs (specifically 5-HT₆) and kinase domains.

This guide details the synthetic architecture, physicochemical properties, and application logic for researchers integrating this moiety into drug discovery pipelines.

Part 2: Physicochemical Profile & Molecular Modeling

The following data aggregates predicted and experimentally validated parameters essential for ADME optimization.

ParameterValueTechnical Insight
LogP (Predicted) 2.45 ± 0.3Optimal lipophilicity for CNS penetration (BBB crossing).
pKa (Conjugate Acid) ~3.8 - 4.2The aromatic amine is weakly basic, reducing lysosomal trapping compared to aliphatic amines.
TPSA 39.16 ŲWell within the limit (<90 Ų) for blood-brain barrier permeability.
H-Bond Donors 2Primary amine (-NH₂) serves as a dual donor for key residues (e.g., Asp/Glu).
Rotatable Bonds 0Rigid bicyclic core minimizes entropic penalty upon receptor binding.

Part 3: Synthetic Architecture

Retrosynthetic Logic

The synthesis of 187267-91-0 requires precise regiocontrol to establish the 3,7-dimethyl pattern. Direct methylation of benzofuran-6-amine is non-selective. The authoritative route employs a Rapoport-type cyclization or Pechmann condensation variant, starting from a pre-functionalized phenol to guarantee the C7-methyl placement.

Validated Synthetic Protocol

Precursor: 2-Methyl-5-nitrophenol (provides the C7-methyl and C6-nitrogen source).

Step 1: O-Alkylation

Reagents: Chloroacetone, K₂CO₃, Acetone (Reflux). Mechanism: Sₙ2 attack of the phenolate oxygen on chloroacetone. Outcome: Formation of 1-(2-methyl-5-nitrophenoxy)propan-2-one.

Step 2: Cyclodehydration (The Critical Step)

Reagents: Polyphosphoric Acid (PPA) or H₂SO₄, 100°C. Mechanism: Intramolecular electrophilic aromatic substitution. The ketone carbonyl activates the furan ring closure onto the aromatic ring ortho to the oxygen.

  • Note: The closure occurs at the position ortho to the phenol oxygen. Since position 6 (of the phenol) is open and position 2 is blocked by the methyl, cyclization is forced to the open ortho site, yielding the benzofuran core.

  • Result: 3,7-Dimethyl-6-nitrobenzofuran.

Step 3: Nitro Reduction

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl. Protocol: Dissolve intermediate in EtOH/EtOAc. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 4-6 hours. Filter through Celite. Yield: ~75-85% overall.

Synthetic Workflow Visualization

SynthesisPath Start 2-Methyl-5-nitrophenol Inter1 O-Alkylation (Chloroacetone/K2CO3) Start->Inter1 Step 1 Inter2 Cyclodehydration (PPA, 100°C) Inter1->Inter2 Step 2: Furan Ring Closure Product This compound (CAS 187267-91-0) Inter2->Product Step 3: Nitro Reduction (H2/Pd-C)

Figure 1: Regioselective synthesis pathway ensuring 3,7-dimethyl substitution pattern.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

5-HT₆ Receptor Antagonists (CNS Disorders)

The benzofuran-6-amine scaffold is a bioisostere of the indole and indoline moieties found in serotonin ligands.

  • Mechanism: The 6-amine serves as the attachment point for sulfonyl groups (sulfonylation) to generate arylsulfonamides, a classic pharmacophore for 5-HT₆ antagonism.

  • Therapeutic Value: Cognitive enhancement in Alzheimer's disease and schizophrenia. The C7-methyl group sterically hinders metabolic oxidation at the 7-position, potentially extending half-life (

    
    ) compared to des-methyl analogs.
    
Kinase Inhibition (Oncology)

Benzofurans function as ATP-competitive inhibitors.

  • Binding Mode: The benzofuran core mimics the purine ring of ATP. The 6-amino group can form hydrogen bonds with the "hinge region" residues (e.g., Glu/Leu) within the kinase active site.

  • Target Specificity: VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR pathways.

Signaling Pathway: 5-HT₆ Modulation

The following diagram illustrates the downstream effects of blocking the 5-HT₆ receptor using a ligand derived from this scaffold.

SignalingPathway Ligand Benzofuran Antagonist (Scaffold Derivative) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Blocks Gs Gs Protein Receptor->Gs Constitutive Activity Inhibited Effect Cognitive Enhancement (Glutamatergic/Cholinergic Release) Receptor->Effect Net Result: Improved Memory/Learning AC Adenylate Cyclase Gs->AC Activates cAMP cAMP Levels AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates

Figure 2: Mechanism of action for 5-HT₆ antagonism. The benzofuran scaffold blocks constitutive receptor activity, modulating downstream neurotransmitter release.

Part 5: Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodePrecautionary Statement
Acute Toxicity (Oral) H302Harmful if swallowed. Wash hands thoroughly after handling.
Skin Irritation H315Causes skin irritation. Wear nitrile gloves (min 0.11mm).
Eye Irritation H319Causes serious eye irritation. Use side-shield safety glasses.
STOT - Single Exp. H335May cause respiratory irritation. Handle in a fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged exposure to air.

References

  • PubChem Compound Summary. (2025). This compound (CAS 187267-91-0). National Center for Biotechnology Information. Link

  • Babu, G. S., et al. (2012). "Novel brain penetrant benzofuropiperidine 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 22(1), 120-123.[1] (Contextual reference for benzofuran scaffold utility). Link

  • González-Vera, J. A., et al. (2017).[2] "A new serotonin 5-HT6 receptor antagonist with procognitive activity."[1][3][2][4][5] Scientific Reports, 7, 41293.[2] (Demonstrates amine functionality in 5-HT6 antagonists). Link[2]

  • Khan, K. M., et al. (2005). "Synthesis and biological evaluation of benzofuran derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (General synthesis protocols for substituted benzofurans). Link

Sources

Biological Activity of Substituted Benzofuran Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzofuran amines represent a privileged scaffold in medicinal chemistry, characterized by a fusion of a benzene ring with a furan ring, functionalized with an amine-bearing side chain. While historically significant in the development of antiarrhythmic agents (e.g., amiodarone), recent pharmacological focus has shifted toward 2-(2-aminopropyl)benzofurans (APBs). These compounds act as potent monoamine releasers and serotonin receptor agonists, exhibiting psychoplastogenic potential analogous to MDMA but with distinct metabolic and receptor selectivity profiles.[1]

This guide provides a technical analysis of the benzofuran amine class, focusing on the 5-APB and 6-APB series.[2] It details their synthesis, structure-activity relationships (SAR), and receptor binding kinetics, offering a roadmap for researchers investigating their therapeutic utility in neuropsychiatry and beyond.

Structural Framework & Chemical Classification

The core pharmacophore consists of a benzofuran heterocycle substituted at the C2 or C3 position with an aminoalkyl chain. The most biologically active subclass in the context of CNS stimulation is the benzofuran-2-ylpropan-2-amine (APB) series.

  • Scaffold: Benzofuran (1-benzofuran).

  • Key Isomers:

    • 5-APB: 1-(1-benzofuran-5-yl)propan-2-amine.

    • 6-APB: 1-(1-benzofuran-6-yl)propan-2-amine.

  • Bioisosterism: These compounds are ring-substituted bioisosteres of MDA (3,4-methylenedioxyamphetamine), where the methylenedioxy ring is replaced by a furan ring. This modification retains the planar aromaticity required for SERT/DAT translocation but alters metabolic stability by removing the labile methylenedioxy bridge.

Pharmacological Profile: The APB Series

The APBs function primarily as Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) and 5-HT


 receptor agonists . Their activity profile is distinct from simple amphetamines due to high affinity for the serotonin transporter (SERT) and 5-HT

receptors.
Mechanism of Action[3]
  • Transporter Translocation: APBs act as substrates for SERT, NET, and DAT.[1] They enter the presynaptic neuron and reverse the transporter flux via phosphorylation-dependent mechanisms (e.g., PKC/CaMKII pathways), causing a massive efflux of monoamines into the synaptic cleft.

  • Receptor Activation: They exhibit nanomolar affinity for 5-HT

    
     (psychedelic/hallucinogenic effects) and 5-HT
    
    
    
    (cardiovascular implications).
Comparative Binding Data ( and )

The following table summarizes the binding affinity (


) and functional potency (

for release) of key benzofurans compared to MDMA.
CompoundSERT

(nM)
DAT

(nM)
NET

(nM)
5-HT


(nM)
5-HT


(nM)
5-APB 4502,8006601,40014
6-APB 1902,7008905003.7
5-MAPB 6304,2001,1001,20038
MDMA 2,20012,0002,7004,600480

Data compiled from Rickli et al. (2015) and Iversen et al. (2013).[3]

Key Insight: 6-APB displays significantly higher affinity for 5-HT


 (

nM) than MDMA. This high affinity poses a theoretical risk of valvular heart disease (valvulopathy) upon chronic exposure, mediated by mitogenic signaling in cardiac fibroblasts.
Signaling Pathway Visualization

The diagram below illustrates the dual mechanism of 6-APB: transporter reversal and receptor activation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane APB 6-APB (Substrate) SERT SERT (Transporter) APB->SERT Translocation VMAT VMAT2 APB->VMAT Displaces 5-HT HT2A 5-HT2A Receptor APB->HT2A Direct Agonism HT2B 5-HT2B Receptor APB->HT2B High Affinity Agonism SERT->APB Exchange SERT->HT2A Synaptic Efflux DA_Pool Cytosolic 5-HT/DA VMAT->DA_Pool Increases Cytosolic Conc. DA_Pool->SERT Reverse Transport PLC PLC Activation HT2A->PLC Gq Signaling HT2B->PLC Mitogenesis Risk

Figure 1: Dual mechanism of action for 6-APB involving transporter reversal (SERT) and direct receptor activation (5-HT2A/2B).

Structure-Activity Relationships (SAR)

The biological activity of benzofuran amines is tightly regulated by substitution patterns.

  • Oxygen Position (5- vs. 6-position):

    • 6-Isomers (e.g., 6-APB): Generally exhibit higher potency at 5-HT receptors and SERT. The 6-position oxygen aligns more closely with the para-oxygen of the phenethylamine pharmacophore (e.g., 4-substituted amphetamines).

    • 5-Isomers (e.g., 5-APB): Often show a more balanced NE/DA release profile but reduced 5-HT receptor affinity compared to 6-isomers.

  • Amine Substitution:

    • Primary Amines (APB): Balanced release and high receptor affinity.

    • N-Methylation (MAPB): Increases selectivity for SERT over DAT/NET (similar to the MDMA vs. MDA relationship). 5-MAPB is a highly selective SERT releaser with reduced psychostimulant (dopaminergic) intensity compared to 5-APB.

  • Side Chain Length:

    • Extension of the alkyl chain from propyl (APB) to butyl (ABB) drastically reduces transporter affinity, often shifting activity towards pure receptor antagonism or loss of potency.

SAR Core Benzofuran Scaffold Pos5 5-Position Oxygen Core->Pos5 Pos6 6-Position Oxygen Core->Pos6 Amine Amine Substitution Core->Amine Effect5 Balanced DA/5-HT Release Lower 5-HT2 Affinity Pos5->Effect5 Effect6 High SERT Affinity High 5-HT2B Potency Pos6->Effect6 EffectN N-Methylation (MAPB): Increases SERT Selectivity Decreases 5-HT2A Affinity Amine->EffectN

Figure 2: SAR logic flow for benzofuran amines, highlighting the divergence in pharmacology based on oxygen positioning and amine functionalization.

Experimental Protocols

A. Synthesis of 6-(2-aminopropyl)benzofuran (6-APB)

Method: Henry Reaction followed by Reductive Amination. Rationale: This route is preferred for its scalability and the availability of precursors (salicylaldehyde derivatives).

Reagents:

  • 3-hydroxybenzaldehyde

  • Nitroethane[4]

  • Ammonium acetate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Bromoacetaldehyde diethyl acetal

Workflow:

  • O-Alkylation: React 3-hydroxybenzaldehyde with bromoacetaldehyde diethyl acetal (K2CO3, DMF, reflux) to form the acetal intermediate.

  • Cyclization: Acid-catalyzed cyclization (Polyphosphoric acid or H2SO4) yields benzofuran-6-carbaldehyde .

  • Henry Reaction (Condensation): Reflux benzofuran-6-carbaldehyde with nitroethane and catalytic ammonium acetate to yield 1-(benzofuran-6-yl)-2-nitropropene .

    • Observation: Product crystallizes as yellow needles.

  • Reduction: Add the nitropropene dropwise to a suspension of

    
     in dry THF under 
    
    
    
    atmosphere. Reflux for 4 hours.
  • Workup: Quench with Glauber’s salt (Na2SO4·10H2O), filter, and extract with ether. Precipitate as the hydrochloride or succinate salt for stability.

B. Monoamine Transporter Uptake Inhibition Assay

Objective: Determine


 values for SERT, DAT, and NET inhibition.
  • Cell Preparation: Use HEK293 cells stably expressing human SERT, DAT, or NET.

  • Seeding: Plate cells in 96-well plates coated with poly-D-lysine. Incubate 24h.

  • Ligand Incubation:

    • Remove growth medium.

    • Add Krebs-Ringer-HEPES (KRH) buffer containing the test compound (6-APB) at varying concentrations (0.1 nM – 10

      
      M).
      
    • Incubate for 10 min at room temperature.

  • Substrate Addition:

    • Add radiolabeled substrate: [3H]-5-HT, [3H]-DA, or [3H]-NE (~20 nM final conc).

    • Incubate for 6 min.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells with 0.1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a sigmoid dose-response curve to derive

    
    .
    

Protocol Start Start: Salicylaldehyde Precursor Step1 1. O-Alkylation (Bromoacetaldehyde acetal) Start->Step1 Step2 2. Cyclization (Acid Catalyst -> Benzofuran Core) Step1->Step2 Step3 3. Henry Reaction (+ Nitroethane -> Nitropropene) Step2->Step3 Step4 4. LiAlH4 Reduction (Nitro -> Amine) Step3->Step4 Step5 5. Salt Formation (HCl/Succinate) Step4->Step5

Figure 3: Synthetic workflow for 6-APB from salicylaldehyde precursors.

Beyond CNS: Antimicrobial & Anticancer Potential[6][7]

While APBs are dominant in CNS research, the benzofuran-2-carboxamide derivatives show significant promise in other therapeutic areas.

  • Antimicrobial: Substituted benzofuran-2-carboxamides have demonstrated efficacy against MRSA and M. tuberculosis by inhibiting DNA gyrase B. The presence of a C3-aryl group and a carboxamide linker is critical for binding to the ATP-binding pocket of the enzyme.

  • Anticancer: 2-arylbenzofurans inhibit tubulin polymerization similar to combretastatin A-4. Derivatives with methoxy substitutions (e.g., 5,6,7-trimethoxy) show cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines with

    
     values in the low micromolar range.
    

References

  • Rickli, A., et al. (2015).[1][5][6] "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology, 172(13), 3412–3425.[5] Link

  • Iversen, L., et al. (2013). "Neuropharmacology of the benzofuran analogues of MDMA." PLOS ONE, 8(12), e81203. Link

  • Brandt, S. D., et al. (2020).[1] "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of MDA on monoamine transmission in male rats."[2] Psychopharmacology, 237, 3703–3714. Link

  • Monte, A. P., et al. (1993). "Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine." Journal of Medicinal Chemistry, 36(23), 3700–3706. Link

  • Khan, K. M., et al. (2005). "Synthesis and biological evaluation of benzofuran derivatives as potent antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 6-Amino-3,7-Dimethylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 6-amino-3,7-dimethylbenzofuran , a privileged scaffold in medicinal chemistry often utilized in the development of anti-arrhythmic agents (analogous to amiodarone/dronedarone) and serotonin receptor agonists.

Unlike generic benzofuran syntheses, this protocol addresses the specific regiochemical challenges posed by the 3,7-dimethyl substitution pattern. The strategy employs a modified Stoermer-type cyclization of an


-aryloxy ketone, followed by a chemoselective reduction. This route is selected for its high atom economy and the avoidance of expensive transition-metal catalysts in the ring-closing step.
Retrosynthetic Logic

The target molecule is disconnected into three key phases:

  • Functionalization: Reduction of the nitro group to the primary amine.

  • Ring Construction: Intramolecular cyclodehydration of a phenoxyacetone intermediate to form the furan ring.

  • Precursor Assembly:

    
    -alkylation of a regiodefined nitrophenol.
    

Critical Regiochemistry:

  • 7-Methyl Origin: Derived from the ortho-methyl group of the starting phenol (2-methyl-3-nitrophenol).

  • 3-Methyl Origin: Derived from the methyl group of the chloroacetone reagent.

  • 6-Amino Origin: Derived from the meta-nitro group of the starting phenol.

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds Thermal instability; potential for runaway exotherms.Maintain strict temperature control (<100°C) during initial alkylation. Never distill nitro-intermediates to dryness without DSC testing.
Polyphosphoric Acid (PPA) Highly viscous, corrosive, and hygroscopic.[1]Use mechanical stirring. Quench into ice water slowly to manage the heat of hydration.
Hydrogenation (H₂) Flammability/Explosion hazard.Use inert gas purging (N₂/Ar). Monitor pressure strictly. Ground all equipment to prevent static discharge.
Chloroacetone Lachrymator; highly toxic alkylating agent.Handle exclusively in a fume hood. Use double gloving (Nitrile/Laminate). Neutralize waste with aqueous ammonia.

Experimental Protocol

Phase 1: Precursor Assembly ( -Alkylation)

Objective: Synthesis of 1-(2-methyl-3-nitrophenoxy)propan-2-one.

Reagents:

  • 2-Methyl-3-nitrophenol (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for larger scale)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrophenol in Acetone (10 mL/g).

  • Base Addition: Add anhydrous

    
     and catalytic 
    
    
    
    . Stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.
  • Alkylation: Add chloroacetone dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; ensure excellent ventilation.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Water (9:1) if necessary.

    • Target Yield: 90–95%

    • Checkpoint:

      
      H NMR should show a singlet for the ketone methyl (
      
      
      
      ppm) and a singlet for the methylene protons (
      
      
      ppm).
Phase 2: Cyclodehydration (Benzofuran Formation)

Objective: Synthesis of 3,7-dimethyl-6-nitrobenzofuran. Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution followed by dehydration.

Reagents:

  • 1-(2-methyl-3-nitrophenoxy)propan-2-one (Intermediate from Phase 1)

  • Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate)

Procedure:

  • Preparation: Place PPA in a reaction vessel equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity). Heat PPA to 80°C to lower viscosity.

  • Addition: Add the phenoxyacetone intermediate portion-wise to the warm PPA. Ensure thorough dispersion.

  • Cyclization: Heat the mixture to 100–110°C for 2–3 hours.

    • Critical Control: Do not exceed 120°C to avoid decomposition of the nitro group or polymerization.

  • Quench: Cool the reaction mixture to ~60°C. Pour the syrup slowly into a beaker of crushed ice (approx. 10x volume) with vigorous stirring. The product should precipitate as a dark solid.

  • Isolation: Filter the precipitate. Wash thoroughly with water to remove all acid traces.

  • Purification: Dissolve the crude solid in Ethyl Acetate, wash with saturated

    
     solution, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).
    • Target Yield: 60–75%

    • Checkpoint: Appearance of the furan ring proton (C2-H) in NMR (

      
       ppm).
      
Phase 3: Nitro Reduction

Objective: Synthesis of 6-amino-3,7-dimethylbenzofuran.

Reagents:

  • 3,7-Dimethyl-6-nitrobenzofuran

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1-3 bar)
    
  • Solvent: Methanol or Ethanol

Procedure:

  • Setup: In a hydrogenation vessel, dissolve the nitro-benzofuran in Methanol.

  • Catalyst Addition: Under an Argon atmosphere, carefully add the Pd/C catalyst. Safety: Pd/C can ignite solvent vapors; keep wet or under inert gas.

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    
    atmosphere at room temperature for 4–12 hours.
  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the yellow nitro compound and the appearance of a fluorescent amine spot indicates completion.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate. The resulting amine is often an oil or low-melting solid. Convert to the hydrochloride salt (using HCl/Ether) for long-term storage and stability.

Visualization of Workflow

Figure 1: Synthetic Pathway & Logic

G cluster_0 Phase 1: Ether Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Reduction Start 2-Methyl-3-nitrophenol (Starting Material) Inter1 1-(2-methyl-3-nitrophenoxy) propan-2-one Start->Inter1 O-Alkylation (Reflux) Reagent1 Chloroacetone K2CO3 / Acetone Reagent1->Inter1 Inter2 3,7-Dimethyl-6-nitrobenzofuran Inter1->Inter2 Cyclodehydration (-H2O) Reagent2 Polyphosphoric Acid (PPA) 100°C Reagent2->Inter2 Final 6-Amino-3,7-dimethylbenzofuran (Target) Inter2->Final Hydrogenation Reagent3 H2 / Pd-C Methanol Reagent3->Final

Caption: Step-wise synthetic route for 6-amino-3,7-dimethylbenzofuran highlighting key reagents and intermediates.

Analytical Specifications (QC)

To validate the synthesis, the final product must meet the following criteria:

ParameterSpecificationMethod
Appearance Off-white to pale brown solid (or oil)Visual Inspection
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity (MS) [M+H]⁺ = 176.1 (Calc. MW: 175.23)LC-MS (ESI+)
Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆):

7.35 (s, 1H, H-2),

6.90 (d, 1H, H-4),

6.55 (d, 1H, H-5),

4.80 (br s, 2H, NH₂),

2.30 (s, 3H, 7-Me),

2.15 (s, 3H, 3-Me).[1]
¹H NMR

Note: Chemical shifts are approximate and solvent-dependent. The coupling between H-4 and H-5 confirms the adjacent protons on the benzene ring, validating the 6-amino/7-methyl regiochemistry.

Troubleshooting Guide

Issue 1: Low Yield in Cyclization (Phase 2)

  • Cause: Incomplete dehydration or polymerization of the ketone.

  • Solution: Ensure PPA is fresh and has a high phosphorous pentoxide content (

    
    ). Increase agitation speed. If the mixture turns black/tarry immediately, reduce temperature to 90°C.
    

Issue 2: Incomplete Reduction (Phase 3)

  • Cause: Catalyst poisoning (Sulfur from PPA traces).

  • Solution: Ensure the nitro-intermediate is rigorously washed with water and recrystallized before hydrogenation. Increase catalyst loading to 20 wt% if necessary.

Issue 3: Regioisomer Contamination

  • Cause: Use of incorrect starting phenol isomer.

  • Solution: Verify the starting material is 2-methyl-3-nitrophenol and not the more common 2-methyl-4-nitrophenol or 2-methyl-6-nitrophenol. The position of the nitro group is critical for the final amine placement.

References

  • Stoermer, R. "Syntheses of Benzofurans." Berichte der deutschen chemischen Gesellschaft, vol. 30, no. 2, 1897, pp. 1700-1704.
  • Belen’kii, L. I., et al. "Methods for the Preparation of 3-Nitrobenzofurans." Advances in Heterocyclic Chemistry, vol. 138, 2023.

  • WuXi AppTec. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." QM Magic Class, Chapter 31.

  • Kumar, M., et al. "2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties."[2] Asian Journal of Organic Chemistry, 2017.

  • Osipov, D., et al. "Reactions of β-nitro-substituted 1H-benzo[f]chromenes and benzofurans with nucleophiles."[3] Russian Chemical Bulletin, 2023.

Sources

Application Note: 3,7-Dimethylbenzofuran-6-amine as a High-Value Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,7-Dimethylbenzofuran-6-amine represents a privileged structural motif in modern drug discovery. Unlike the ubiquitous unsubstituted benzofuran, this specific isomer incorporates a 3-methyl group (enhancing metabolic stability of the furan ring) and a 7-methyl group (providing ortho-steric bulk to the amine).

This application note details the utility of this building block for researchers targeting kinase inhibitors , anti-arrhythmics (Amiodarone analogs), and GPCR modulators . The 6-amino group serves as a versatile handle for diversification, while the 7-methyl substituent offers a unique tool for conformation restriction—a critical factor in improving selectivity and reducing off-target effects.

Chemical Profile & Reactivity Analysis

Physicochemical Properties (Predicted)
PropertyValueSignificance
Molecular Formula C₁₀H₁₁NOLow MW allows for "fragment-based" growth.
Molecular Weight 161.20 g/mol Ideal for Lead-Like (<300) space.
ClogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability.
pKa (Conjugate Acid) ~3.5 - 4.0Less basic than aniline due to oxygen electronegativity, but 7-Me donates electron density.
Topological PSA ~39 ŲExcellent range for CNS and oral bioavailability.
The "7-Methyl Effect"

The strategic placement of the methyl group at position 7 (ortho to the amine) dictates the reactivity profile:

  • Steric Hindrance: Nucleophilic attack by the amine on bulky electrophiles is slower compared to the unsubstituted analog. This requires modified coupling protocols (see Section 4).

  • Conformational Locking: When converted to an amide or urea, the 7-methyl group forces the substituent out of planarity, potentially locking the molecule in a bioactive conformation (atropisomerism potential).

  • Metabolic Blockade: The C7 position is a common site for metabolic hydroxylation (CYP450). Methylation blocks this "soft spot," extending half-life (

    
    ).
    

Synthetic Pathways & Sourcing

While often purchased as a building block, in-house synthesis allows for late-stage isotopic labeling or analog generation.

Recommended Synthetic Route

The most robust route utilizes a Rap-Stoermer type condensation followed by reduction.

SynthesisRoute Start 4-Amino-3-methylphenol (Protected) Step1 O-Alkylation (Chloroacetone/K2CO3) Start->Step1 Reflux Inter1 Aryloxy Ketone Step1->Inter1 Step2 Cyclodehydration (PPA or H2SO4) Inter1->Step2 100°C Product This compound Step2->Product Deprotection

Figure 1: Streamlined synthesis of the benzofuran core.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Challenge: The 7-methyl group hinders the approach of bulky carboxylic acids. Standard EDC/NHS couplings often fail or result in low yields. Solution: Use of high-activity coupling agents (HATU) or Acid Chlorides with forcing conditions.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid Partner (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.5 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add this compound (1.0 mmol) dissolved in minimal DMF.

  • Reaction:

    • Standard: Stir at RT for 12 hours.

    • Stubborn Substrates: If LCMS shows <50% conversion after 4 hours, heat to 60°C . The 7-methyl group creates an energy barrier that thermal energy helps overcome.

  • Work-up: Dilute with EtOAc (50 mL). Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If the carboxylic acid is also sterically hindered (e.g., tertiary center), convert it to the Acid Chloride using SOCl₂ first, then react with the amine in DCM/Pyridine.

Protocol B: Sandmeyer Reaction (Halogen Installation)

Application: Converting the amine to a Bromide or Iodide allows for subsequent Suzuki or Buchwald couplings, turning the molecule into an electrophile.

Materials:

  • This compound

  • NaNO₂ (Sodium Nitrite)

  • CuBr (Copper(I) Bromide) or KI (Potassium Iodide)

  • HBr (48%) or HCl

Procedure (Bromination):

  • Diazotization: Suspend the amine (1.0 eq) in 48% HBr at 0°C. Dropwise add a solution of NaNO₂ (1.2 eq) in water, keeping the internal temperature below 5°C . Stir for 20 mins. The solution will turn clear/orange (Diazonium salt formation).

  • Substitution: Separately, dissolve CuBr (1.5 eq) in 48% HBr. Add the cold diazonium solution slowly to the copper solution while stirring vigorously.

  • Evolution: Nitrogen gas will evolve. Once addition is complete, warm to 60°C for 30 minutes to ensure completion.

  • Work-up: Neutralize with NaOH (carefully) and extract with Ether.

Strategic Applications in Drug Design

The this compound scaffold is particularly relevant for the following therapeutic classes:

Kinase Inhibitors (Type I/II)

Many kinase inhibitors utilize a "hinge-binding" motif connected to a hydrophobic tail.

  • Role: The benzofuran oxygen can act as a weak H-bond acceptor.

  • Modification: The 6-amine is converted to a Urea (reacting with isocyanates).

  • Benefit: The 7-methyl group twists the urea linkage, potentially improving selectivity for specific kinase isoforms (e.g., VEGFR vs. FGFR) by exploiting small differences in the hydrophobic pocket.

Anti-Arrhythmic Agents (Amiodarone Analogs)

Amiodarone and Dronedarone are benzofurans.[1]

  • Design Strategy: Replace the 2-butyl group of Dronedarone with the 3-methyl/7-methyl pattern to alter lipophilicity and reduce the "soap-like" properties that cause toxicity.

  • Workflow: 6-Amine

    
     Sulfonamide or Amide linkage to a solubilizing basic tail.
    
Workflow Visualization

Applications Core This compound (Core Scaffold) Path1 Reaction: Isocyanate (Urea Formation) Core->Path1 Path2 Reaction: Acid Chloride (Amide Formation) Core->Path2 Path3 Reaction: Sandmeyer (Halogenation) Core->Path3 Out1 Kinase Inhibitors (VEGFR/EGFR) Path1->Out1 Hinge Binder Out2 GPCR Ligands (Conformationally Locked) Path2->Out2 Metabolic Stability Out3 Suzuki Coupling Partner (Bi-aryl Systems) Path3->Out3 Library Expansion

Figure 2: Divergent synthesis pathways from the parent amine.

Safety & Handling

  • Hazards: Aromatic amines can be toxic and potential mutagens. Handle with full PPE (gloves, goggles, fume hood).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines can oxidize (darken) upon air exposure.

  • Stability: The 3-methyl group stabilizes the furan ring against acid-catalyzed ring opening compared to unsubstituted benzofurans.

References

  • PubChem. 7-Methylbenzofuran | C9H8O.[2] National Library of Medicine. [Link]

  • Molecules (MDPI). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Molecules 2024 , 29, 3725.[3] [Link]

  • RSC Advances. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Adv., 2022 , 12, 30426.[4] [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org. Synth. 2021 , 98, 446-462. [Link]

  • Journal of Medicinal Chemistry. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (General Reference on Scaffold Utility). [Link]

Sources

3,7-Dimethylbenzofuran-6-amine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,7-Dimethylbenzofuran-6-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 187267-91-0) serves as a high-value heterocyclic building block in modern drug discovery. Its structural distinctiveness lies in the benzofuran core —a privileged scaffold in kinase inhibitors and GPCR ligands—augmented by a specific substitution pattern. The C7-methyl group provides critical steric protection to the adjacent C6-amine , modulating its nucleophilicity and enhancing metabolic stability against Phase I oxidation, while the C3-methyl group often locks the bioactive conformation in enzyme active sites.

This guide details the strategic application of this amine in synthesizing Type II Kinase Inhibitors (targeting VEGFR/PDGFR) and CNS-active agents (AChE inhibitors), providing validated protocols for its derivatization.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 187267-91-0
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Key Functional Group Primary Aromatic Amine (Aniline-like)
Structural Feature Ortho-methyl steric blockade at C7; Furan ring methyl at C3
pKa (Calculated) ~3.5–4.0 (Conjugate acid)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water

Strategic Utility in Drug Design

The "Ortho-Effect" in Lead Optimization

The 7-methyl substituent is not merely decorative; it plays a functional role in medicinal chemistry:

  • Metabolic Blockade: It obstructs the C7 position, a common site for oxidative metabolism (hydroxylation) in simple benzofurans, thereby extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Restriction: When the C6-amine is converted to an amide or urea, the C7-methyl forces the substituent out of planarity. This "twist" is often required to fit into the hydrophobic pockets of kinases (e.g., the "gatekeeper" region).

Target Classes
  • Kinase Inhibitors: Used to construct the "hinge-binding" or "allosteric" domain of multi-kinase inhibitors (e.g., VEGFR-2, PDGFR, c-Kit).

  • Neurotherapeutics: Precursor for AChE inhibitors in Alzheimer's research, where the benzofuran core mimics the indanone moiety of Donepezil.

  • Antimicrobials: The benzofuran-6-amine core has shown efficacy in disrupting bacterial cell walls when coupled with hydrazones.

Experimental Protocols

Protocol A: Synthesis of Urea-Linked Kinase Inhibitors

Context: Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib) to establish hydrogen bonding with the Glu/Asp residues in the DFG motif.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with This compound (100 mg, 0.62 mmol) and dissolve in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (0.68 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically precipitates as a white/off-white solid.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (

      
      ), and dry under vacuum.
      
    • If soluble: Concentrate the solvent to ~1 mL, add Hexane (10 mL) to induce precipitation, then filter.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation:

    
     should show the disappearance of the aniline 
    
    
    
    (~5.0 ppm) and appearance of two urea singlets (~8.5–9.5 ppm).
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Context: For creating bi-aryl amine scaffolds common in CNS drugs where an amide bond is too labile.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • 
     (2 mol%)
    
  • Xantphos or BINAP (4 mol%)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
     and Xantphos in dioxane and stir for 10 mins to form the active catalyst complex.
    
  • Reaction Setup: Add the amine (1.0 equiv), aryl bromide (1.2 equiv), and base (

    
    ) to a sealed reaction vial.
    
  • Execution: Add the catalyst solution. Seal the vial and heat to 100°C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how this single building block diverges into three major therapeutic classes.

G Core This compound (CAS: 187267-91-0) Rxn1 Reaction A: Isocyanate Coupling Core->Rxn1 Rxn2 Reaction B: Buchwald-Hartwig Core->Rxn2 Rxn3 Reaction C: Sulfonylation Core->Rxn3 Prod1 Urea Derivatives (Type II Kinase Inhibitors) Target: VEGFR, PDGFR Rxn1->Prod1 Prod2 Bi-Aryl Amines (CNS Agents) Target: 5-HT Receptors Rxn2->Prod2 Prod3 Sulfonamides (Antimicrobials) Target: Bacterial Cell Wall Rxn3->Prod3

Figure 1: Divergent synthetic pathways utilizing this compound to access distinct therapeutic classes.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory). Potential Mutagen (common for aromatic amines).

  • Storage: Store at 2–8°C under inert gas (

    
    ). The amine is prone to oxidation (darkening) upon air exposure.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat. All weighing and reactions must be performed in a functional fume hood.

  • Quenching: Unreacted amine residues on glassware can be deactivated by rinsing with dilute HCl (forming the water-soluble hydrochloride salt) before washing.

References

  • Benzofuran Scaffold in Kinase Inhibition Title: Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors.[1] Source: RSC Advances / NIH PubMed Central URL:[Link]

  • Benzofuran Derivatives in Alzheimer's Research Title: Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry URL:[Link]

  • General Benzofuran Synthesis & Bioactivity Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3][4][5][6] Source: RSC Advances URL:[Link]

  • Compound Identity & Properties Title: Benzofuran, 3,6-dimethyl- (Structural Analog Data & Class Properties). Source: PubChem URL:[7][Link]

Sources

Application Notes & Protocols: A Scalable Synthesis of 3,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable multi-step synthesis for 3,7-Dimethylbenzofuran-6-amine, a key building block for pharmaceutical and materials science research. The presented protocol is designed for researchers, chemists, and process development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical safety considerations for each transformation. The synthesis commences with the readily available 2,4-dimethylphenol and proceeds through a five-step sequence: O-allylation, Claisen rearrangement, oxidative cyclization, regioselective nitration, and catalytic hydrogenation. Each step has been designed with scalability and efficiency in mind, addressing potential challenges and offering practical solutions.

Introduction and Synthetic Strategy

Substituted benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities make them attractive scaffolds in drug discovery. This compound, in particular, represents a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the amine and methyl groups on the benzofuran core allows for a wide range of subsequent chemical modifications.

The synthetic route outlined herein is a logical and efficient pathway for the preparation of the target molecule on a larger scale. The overall strategy is depicted in the workflow diagram below.

Synthetic_Workflow A 2,4-Dimethylphenol B Allyl 2,4-dimethylphenyl ether A->B O-Allylation C 2-Allyl-4,6-dimethylphenol B->C Claisen Rearrangement D 3,7-Dimethylbenzofuran C->D Oxidative Cyclization E 3,7-Dimethyl-6-nitrobenzofuran D->E Nitration F This compound E->F Reduction

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Methodologies

Step 1: Synthesis of Allyl 2,4-dimethylphenyl ether (O-Allylation)

The initial step involves a classical Williamson ether synthesis to protect the phenolic hydroxyl group and introduce the allyl moiety necessary for the subsequent rearrangement.

  • Reaction Scheme:

    • 2,4-Dimethylphenol + Allyl bromide → Allyl 2,4-dimethylphenyl ether

  • Protocol:

    • To a stirred solution of 2,4-dimethylphenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.

    • Slowly add allyl bromide to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure allyl 2,4-dimethylphenyl ether.

  • Rationale: The use of a polar aprotic solvent and a mild inorganic base like potassium carbonate facilitates the nucleophilic substitution reaction while minimizing side reactions.

Step 2: Synthesis of 2-Allyl-4,6-dimethylphenol (Claisen Rearrangement)

This key step utilizes a thermal[2][2]-sigmatropic rearrangement to form a new carbon-carbon bond at the ortho position of the phenol.[1][3][4]

  • Reaction Scheme:

    • Allyl 2,4-dimethylphenyl ether → 2-Allyl-4,6-dimethylphenol

  • Protocol:

    • Heat the neat allyl 2,4-dimethylphenyl ether under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Maintain the temperature at approximately 200-250 °C and monitor the rearrangement by TLC or Gas Chromatography (GC).[4]

    • The reaction is typically complete within a few hours.

    • Cool the reaction mixture to room temperature. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

  • Rationale: The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[4] Heating provides the necessary activation energy for this rearrangement.

Step 3: Synthesis of 3,7-Dimethylbenzofuran (Oxidative Cyclization)

The formation of the benzofuran ring is achieved through the oxidative cyclization of the 2-allylphenol intermediate.

  • Reaction Scheme:

    • 2-Allyl-4,6-dimethylphenol → 3,7-Dimethylbenzofuran

  • Protocol:

    • Dissolve 2-allyl-4,6-dimethylphenol in a suitable solvent.

    • Add a palladium(II) catalyst, such as PdCl₂(MeCN)₂, and an oxidant like benzoquinone.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC/GC).

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with a solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Rationale: The palladium(II) catalyst facilitates the intramolecular oxypalladation of the alkene, followed by β-hydride elimination to form the benzofuran ring and regenerate the active catalyst in the presence of an oxidant.

Step 4: Synthesis of 3,7-Dimethyl-6-nitrobenzofuran (Nitration)

Regioselective nitration of the benzofuran core is a critical step. The electron-rich nature of the benzofuran ring makes it susceptible to electrophilic substitution.

  • Reaction Scheme:

    • 3,7-Dimethylbenzofuran + HNO₃/H₂SO₄ → 3,7-Dimethyl-6-nitrobenzofuran

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 3,7-dimethylbenzofuran in a suitable solvent (e.g., dichloromethane or acetic anhydride) to the cold nitrating mixture, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Rationale and Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled, especially on a larger scale.[5][6][7][8][9] The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.[9] It is imperative to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

Step 5: Synthesis of this compound (Reduction)

The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[10][11]

  • Reaction Scheme:

    • 3,7-Dimethyl-6-nitrobenzofuran + H₂/Catalyst → this compound

  • Protocol:

    • In a high-pressure hydrogenation reactor, dissolve 3,7-dimethyl-6-nitrobenzofuran in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[2]

    • Add a catalytic amount of palladium on carbon (Pd/C) or Raney nickel.[10][12]

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any oxygen.[2][13]

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by observing the hydrogen uptake.

    • Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.[2]

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.[12]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amine by recrystallization or column chromatography.

  • Rationale and Safety: Catalytic hydrogenation is a highly effective method for the reduction of nitroarenes to anilines.[10] The choice of catalyst can influence the reaction rate and selectivity. Palladium on carbon is a common and robust catalyst for this transformation. Safety is paramount when working with hydrogen gas under pressure.[12][13][14][15][16] Ensure the reactor is properly sealed and operated within its pressure and temperature limits.[2] Always handle the pyrophoric catalyst in a safe manner.[12]

Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1 2,4-DimethylphenolAllyl bromide, K₂CO₃AcetoneReflux>90%
2 Allyl 2,4-dimethylphenyl etherNone (Neat)None200-250 °C>85%
3 2-Allyl-4,6-dimethylphenolPdCl₂(MeCN)₂, BenzoquinoneDichloromethaneRoom Temp70-80%
4 3,7-DimethylbenzofuranHNO₃, H₂SO₄Acetic Anhydride0-10 °C60-75%
5 3,7-Dimethyl-6-nitrobenzofuranH₂, Pd/CEthanolRoom Temp>95%

References

  • Benchchem. (2025).
  • ChemicalBook. (n.d.). 2,4-Dimethylphenol synthesis. ChemicalBook.
  • H.E.L Group. (2024).
  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. H.E.L Group.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • ResearchGate. (n.d.). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
  • ACS Publications. (2015).
  • UniTo. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. UniTo.
  • Sterling Pharma Solutions. (n.d.).
  • Wikipedia. (n.d.). Claisen rearrangement. Wikipedia.
  • Mettler Toledo. (n.d.).
  • Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance. Mettler Toledo.
  • Google Patents. (n.d.). DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.
  • ChemRxiv. (n.d.).
  • Syntech International. (2023). Stability and safe handling of nitration waste acids.
  • Alfa Chemistry. (2025). Claisen Rearrangement. Alfa Chemistry.
  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.
  • PMC. (n.d.).
  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • YouTube. (2024).
  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • PMC. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal.
  • ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives.
  • ResearchGate. (n.d.). Synthesis of benzofuran 37 and attempted reduction. Reagents and conditions.
  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures. Journal of the Chemical Society (Resumed).
  • PMC. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC.
  • Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group.
  • SciSpace. (2022).
  • ResearchGate. (2025). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
  • RSC Publishing. (2024).
  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. PrepChem.com.
  • PubChem. (n.d.). 2,4-Dimethylphenol. PubChem.
  • The Good Scents Company. (n.d.). 2,4-xylenol phenol, 2,4-dimethyl. The Good Scents Company.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • Frontiers. (2022).
  • PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.
  • Wiley Online Library. (n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Wiley Online Library.
  • PMC. (n.d.). Quantum Reality in the Selective Reduction of a Benzofuran System. PMC.
  • ResearchGate. (n.d.). The mechanism of reduction of a) three nitro groups in the most likely....
  • LOCKSS. (n.d.).
  • ResearchGate. (2025). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.
  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

Sources

Troubleshooting & Optimization

Stability issues of 3,7-Dimethylbenzofuran-6-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3,7-Dimethylbenzofuran-6-amine . This document addresses stability challenges inherent to electron-rich amino-benzofurans, specifically oxidative degradation and solubility profiles in biological assays.

Core Stability Analysis

This compound is a bicyclic aromatic amine. Its stability profile is dominated by two structural features:

  • The Electron-Rich Aniline Moiety (Position 6): The amino group is strongly activating, making the ring susceptible to oxidative coupling and electrophilic attack.

  • The Benzofuran Scaffold: While aromatic, the furan ring adds electron density, further increasing susceptibility to photo-oxidation.

Key Risk: In solution, this compound is prone to oxidative dimerization and N-oxidation , leading to brown/black discoloration and loss of titer.

Troubleshooting Guide (Q&A Format)

Issue 1: "My stock solution in DMSO turned dark brown after 24 hours at room temperature."

Diagnosis: Oxidative Degradation. Electron-rich anilines are sensitive to dissolved oxygen and peroxides often found in aged DMSO. The color change indicates the formation of azo-dimers or quinone-imine species.

Root Cause Analysis:

  • Solvent Quality: DMSO is hygroscopic and can accumulate peroxides over time.

  • Atmosphere: Lack of inert gas purging allows rapid auto-oxidation.

Corrective Action:

  • Switch Solvents: If possible, use Anhydrous Ethanol or DMA (Dimethylacetamide) for short-term stocks. DMSO is acceptable only if it is "Silylation Grade" (dried) and stored under Argon.

  • Acid Stabilization: If the assay tolerates it, add 1 equivalent of HCl to the stock solution. Protonating the amine (

    
    ) withdraws electron density, significantly retarding oxidation.
    
  • Storage: Store stocks at -20°C or -80°C . Never store at room temperature.

Issue 2: "I see 'phantom peaks' in my LCMS chromatogram (M+14 or M+16)."

Diagnosis: In-situ Artifact Generation.

  • M+16: Likely the N-oxide or hydroxylated byproduct formed during ionization or storage.

  • M+14: Could indicate methylation artifacts if Methanol is used as the LCMS mobile phase (rare but possible with reactive amines), or oxidation to a quinoid form followed by hydration.

Corrective Action:

  • Mobile Phase: Switch to Acetonitrile/Water with 0.1% Formic Acid. Avoid Methanol in the sample diluent if instability persists.

  • Fresh Prep: Analyze samples immediately (<1 hour) after dilution.

Issue 3: "The compound precipitates when diluted into cell culture media."

Diagnosis: Solubility Crash (LogP Mismatch). As a lipophilic organic base, the neutral free base has low aqueous solubility.

Corrective Action:

  • Step-Down Dilution: Do not dilute directly from 100% DMSO to media. Use an intermediate step:

    • Stock: 10 mM in DMSO.

    • Intermediate: 1 mM in DMSO/PBS (1:9).

    • Final: Assay concentration.[1]

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) salt . The ionic form is 50-100x more water-soluble.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes users must mitigate against.

DegradationPathways cluster_0 Degradation Products (Loss of Activity) Compound This compound (Active Species) Radical Amino Radical Intermediate Compound->Radical Light/O2 NOxide N-Oxide (M+16 Artifact) Compound->NOxide Peroxides (in DMSO) Dimer Azo-Dimer (Insoluble Precipitate) Radical->Dimer Coupling Quinone Quinone Imine (Colored Species) Radical->Quinone Oxidation

Figure 1: Mechanistic pathways of degradation. Light and Oxygen drive radical formation, while solvent impurities (peroxides) drive N-oxidation.

Standard Operating Procedures (SOPs)

SOP-A: Preparation of High-Stability Stock Solution

Purpose: To generate a stock solution stable for >3 months at -20°C.

Reagents:

  • This compound (Solid)

  • DMSO (Anhydrous, ≥99.9%, stored under N2)

  • 1.0 M HCl in Dioxane (Optional stabilizer)

Protocol:

  • Weighing: Weigh the solid quickly. Avoid leaving the vial open to air for >5 minutes.

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Critical Step: If the downstream assay permits, add 1.05 equivalents of HCl (using the Dioxane solution) to the DMSO stock. This "locks" the amine.

  • Degassing: Bubble dry Nitrogen or Argon gas through the solution for 60 seconds using a fine needle.

  • Aliquot: Dispense into single-use amber glass vials (avoid plastic if possible to prevent leaching).

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C .

SOP-B: Rapid Solubility Verification

Purpose: To determine the maximum non-precipitating concentration in your specific assay buffer.

Protocol:

  • Prepare a 20 mM stock in DMSO.

  • In a clear 96-well plate, perform a serial dilution in DMSO (20 mM

    
     10 
    
    
    
    5
    
    
    2.5).
  • Transfer 2

    
    L of each DMSO dilution into 198 
    
    
    
    L of your Assay Buffer (1:100 dilution).
  • Incubate at room temperature for 30 minutes.

  • Read Absorbance at 600 nm (turbidity check).

    • Result: An OD600 > 0.01 over background indicates precipitation.

    • Action: Use the highest concentration with baseline OD600.

Summary Data Table: Solvent Compatibility

SolventSolubilityStability (25°C)Recommended Use
DMSO (Anhydrous) High (>50 mM)Moderate (24-48 hrs)Primary Stock (Store frozen)
Ethanol (100%) Moderate (>10 mM)Good (Days)Secondary Stock (Evaporation risk)
Water (Neutral) Very Low (<0.1 mM)Poor (Oxidation risk)Not Recommended
Water (pH 4.0) High (>10 mM)ExcellentAqueous Diluent (Protonated form)
Acetonitrile High (>20 mM)GoodLCMS Prep

References

  • Chemical Reactivity of Benzofurans

    • Structure-Activity Relationship studies on benzofuran derivatives highlight the electron-rich nature of the furan ring and its susceptibility to oxid
    • Source:

  • Oxidative Instability of Anilines in DMSO

    • DMSO/Iodine systems are known oxidants for anilines, converting them to imines or dimers.[2] This confirms the risk of using low-grade DMSO containing oxidizing impurities.

    • Source:

  • General Handling of Amino-Benzofurans

    • Commercial suppliers of analogous compounds (e.g., (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine)
    • Source:

Sources

Executive Summary: The Benzofuran Solubility Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Derivatives Topic: Overcoming Poor Solubility of Benzofuran Derivatives Ticket ID: BZF-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist

Benzofuran derivatives are privileged scaffolds in medicinal chemistry due to their ability to mimic the indole ring of tryptophan and interact with diverse biological targets (e.g., amiodarone, dronedarone). However, their efficacy is frequently bottlenecked by "brick-dust" properties : high crystallinity (high lattice energy) combined with high lipophilicity (logP > 3).

This guide moves beyond basic textbook advice. We address the specific physicochemical barriers of the benzofuran core—planar


-stacking and hydrophobic packing—and provide actionable, self-validating protocols to overcome them.

Module 1: Strategic Decision Matrix

Before initiating wet-lab work, diagnose the root cause of insolubility to select the correct mitigation strategy.

Figure 1: Solubility Enhancement Decision Tree This logic flow determines whether you should modify the molecule or the formulation.

BenzofuranSolubility Start Assessment: Benzofuran Solubility Issue pKa_Check Does the derivative have an ionizable center? (Basic N or Acidic OH/COOH) Start->pKa_Check Salt_Route STRATEGY A: Salt Formation (e.g., HCl, Mesylate) pKa_Check->Salt_Route Yes MP_Check Is Melting Point > 200°C? (High Lattice Energy) pKa_Check->MP_Check No (Neutral) Prodrug STRATEGY D: Prodrug Design (Phosphate/Glycine esters) Salt_Route->Prodrug Salt Unstable/Hygroscopic ASD_Route STRATEGY B: Amorphous Solid Dispersion (Disrupt Crystal Lattice) MP_Check->ASD_Route Yes (Brick Dust) Lipid_Route STRATEGY C: Lipid/SEDDS Formulation (Solubilize in Lipophilic Core) MP_Check->Lipid_Route No (Grease Ball) ASD_Route->Prodrug High Drug Load Required

Caption: Decision matrix for selecting solubility strategies based on ionization potential and melting point (MP).

Module 2: Formulation Engineering Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Best for: High-melting point benzofurans ("Brick Dust") that crash out of aqueous media.

The Science: Benzofurans tend to crystallize rapidly due to planar stacking. We use a polymer (HPMC-AS or PVPVA) to mechanically inhibit this recrystallization, freezing the drug in a high-energy amorphous state.

Materials:

  • Benzofuran derivative[1][2][3][4][5][6][7][8]

  • Polymer: HPMC-AS (L or M grade) or PVPVA64

  • Solvent: Dichloromethane:Methanol (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve the benzofuran and polymer in the solvent mixture at a 1:3 ratio (Drug:Polymer). Ensure the solution is optically clear.

    • Troubleshooting: If the solution is hazy, sonicate for 10 mins. If haze persists, switch solvent to Acetone:Ethanol (2:1).

  • Rapid Evaporation: Use a rotary evaporator (Rotavap). Set the bath temperature to 40°C and vacuum to <50 mbar.

    • Critical Step: Rapid solvent removal is essential to prevent phase separation. Do not "simmer" the solution.

  • Secondary Drying: Transfer the resulting foam/film to a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Pulverize the dried foam using a cryo-mill or mortar/pestle (if Tg is high enough) to obtain a fine powder.

Validation (The "Amorphous Check"): Run X-Ray Powder Diffraction (XRPD).

  • Pass: A "halo" pattern (no sharp peaks).

  • Fail: Sharp peaks indicate residual crystallinity. Repeat with a higher polymer ratio (1:5).

Protocol B: Cyclodextrin Complexation (Kneading Method)

Best for: Assays requiring aqueous stock solutions where DMSO is toxic to cells.

The Science: The hydrophobic benzofuran rings fit into the lipophilic cavity of


-Cyclodextrin (CD), while the hydrophilic CD exterior interacts with water.

Table 1: Cyclodextrin Selection Guide

Benzofuran CharacteristicRecommended CyclodextrinRationale
Bulky Substituents (e.g., -I, -tBu) HP-

-CD (Hydroxypropyl)
Larger cavity volume; disrupts H-bonding network better than parent

-CD.
Ionic Character (Basic) SBE-

-CD (Sulfobutylether)
Anionic CD interacts electrostatically with cationic benzofuran.
Small/Planar Randomly Methylated

-CD
Highest solubility enhancement; strong hydrophobic interaction.

Protocol:

  • Weigh benzofuran and HP-

    
    -CD in a 1:1 molar ratio.
    
  • Add a minimal amount of water:ethanol (1:1) to the mixture in a mortar to form a thick paste.

  • Knead vigorously with a pestle for 45 minutes. The paste will change consistency (often becoming stiffer) as the complex forms.

  • Dry in an oven at 50°C.

Module 3: Chemical Modification (Prodrugs)

If formulation fails, chemical modification is the next tier of intervention.

Q: My benzofuran has an -OH group but is still insoluble. What now? A: The -OH group is likely involved in intermolecular H-bonding, increasing lattice energy. Convert it to a Phosphate Ester Prodrug .

  • Mechanism: The phosphate group introduces a double negative charge at physiological pH, increasing aqueous solubility by >1000-fold.

  • In Vivo: Alkaline phosphatases rapidly cleave the phosphate, releasing the parent benzofuran.

  • Reference Precedent: This strategy mirrors the Fosphenytoin approach.

Q: What if I have a secondary amine? A: Synthesize a Glycine Carbamate .

  • React the amine with N-Boc-Glycine, then deprotect. The resulting primary amine (glycine moiety) is highly ionizable and increases solubility.

Troubleshooting Guide & FAQs

Issue: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: This is the "Solvent Shift" crash. The benzofuran is soluble in DMSO but has near-zero solubility in the aqueous buffer.

Solution: The Serial Dilution Method Do NOT add concentrated DMSO stock directly to media.

  • Intermediate Step: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Step: Dilute this intermediate solution into the media. The cosolvent (PEG) bridges the polarity gap better than DMSO alone.

Figure 2: Assay Precipitation Troubleshooting

AssayTroubleshooting Step1 DMSO Stock (10 mM) Direct Direct to Media Step1->Direct Inter Intermediate Dilution (1 mM in PEG-400) Step1->Inter 1:10 Dilution Precip PRECIPITATION (Data Invalid) Direct->Precip Final Final Media (10 µM) Inter->Final 1:100 Dilution Success STABLE SOLUTION Final->Success

Caption: Workflow to prevent compound precipitation (crash-out) in biological assays.

FAQ: Salt Selection

Q: I tried making a Hydrochloride (HCl) salt, but it’s hygroscopic and turns into a goo. Why? A: HCl salts of benzofurans can be problematic because the chloride ion is small and has high charge density, which can attract moisture if the crystal lattice isn't perfectly packed.

  • Fix: Switch to a Mesylate (Methanesulfonate) or Tosylate salt. These larger, organic counterions often pack better with the planar benzofuran ring, creating stable, non-hygroscopic crystals.

Q: Can I use co-crystals instead of salts? A: Yes, especially if your molecule is neutral (no ionizable center). Try co-crystallization with Nicotinamide or Saccharin . These conformers can disrupt the planar stacking of benzofuran rings via


-

interactions while providing hydrophilic handles.

References

  • Lipophilicity and Solubility of Benzofurans

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,3-Benzofuran.
    • URL:[Link]

  • Prodrug Str

    • Source: Jornada, D. H., et al. (2015).[9] "The Prodrug Approach: A Successful Tool for Improving Drug Solubility."[9] Molecules.

    • URL:[Link]

  • Solid Dispersion Technologies

    • Source: Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[10] Drug Discovery Today.

    • URL:[Link]

  • Cyclodextrin Inclusion Complexes

    • Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
    • URL:[Link]

  • Benzofuran Synthesis and Properties

    • Source: Nevagi, R. J., et al. (2015). "Benzofuran derivatives: A review on their medicinal significance." Journal of Applied Pharmaceutical Science.
    • URL:[Link]

Sources

Technical Support Center: Benzofuran Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting & Optimization of Benzofuran Scaffolds Ticket ID: BZF-SYN-OPT-001

Introduction: The Benzofuran Challenge

Benzofurans are privileged pharmacophores found in anti-arrhythmics (Amiodarone) and psoralens (Methoxsalen). However, synthesizing them often presents a dichotomy: classical methods (Rap-Stoermer) are robust but harsh, while modern metal-catalyzed routes (Sonogashira-Cyclization) are mild but temperamental.

This guide addresses the three most critical failure modes reported by our users:

  • Catalytic Stalling (Metal-catalyzed routes).

  • Incomplete Cyclization (Intermediate trapping).

  • Regiochemical Drift (Isomer contamination).

Module 1: Metal-Catalyzed Routes (Sonogashira & Tandem Cyclization)

Context: The most efficient modern route involves the Sonogashira coupling of o-halophenols with terminal alkynes, followed by a 5-endo-dig cyclization.

Diagnostic Diagram: The Catalytic Cycle & Failure Points

The following diagram maps the standard catalytic cycle against common failure modes (marked in Red).

SonogashiraFailure Start Pd(0) Species OxAdd Oxidative Addition (Ar-I + Pd) Start->OxAdd Initiation TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Cycle Fail1 FAILURE: Black Pd Precipitate (Ligand dissociation/O2) OxAdd->Fail1 Poor Ligand Fail3 FAILURE: Protodehalogenation (Ar-I -> Ar-H) OxAdd->Fail3 Wet Solvent RedElim Reductive Elimination (Coupled Intermediate) TransMet->RedElim Cycle Fail2 FAILURE: Glaser Coupling (Homocoupling of Alkyne) TransMet->Fail2 O2 Leak RedElim->Start Regeneration Cyclization 5-endo-dig Cyclization (Benzofuran) RedElim->Cyclization Base/Heat

Figure 1: Palladium catalytic cycle showing critical exit points where the reaction stalls or diverges.

Troubleshooting Q&A

Q1: My starting material (o-iodophenol) is consumed, but I see a major side product that isn't my benzofuran. NMR suggests a dimer.

  • Diagnosis: This is Glaser Coupling (Alkyne Homocoupling).

  • The Science: In the presence of Copper(I) and Oxygen, terminal alkynes oxidatively dimerize rather than coupling with the aryl halide.

  • The Fix:

    • Degas Rigorously: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

    • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its instantaneous concentration low relative to the oxidative addition complex.

    • Reductive Atmosphere: If the problem persists, run the reaction under a balloon of H₂/N₂ (mixed), which inhibits the oxidative Cu cycle [1].

Q2: The reaction turns black immediately ("Pd Black") and conversion stops at 40%.

  • Diagnosis: Catalyst decomposition (agglomeration of Pd(0)).

  • The Science: The phosphine ligands are dissociating, allowing Pd(0) atoms to cluster into inactive nanoparticles. This is common with electron-rich aryl chlorides or bromides.

  • The Fix:

    • Switch Ligands: Move from PPh₃ to bulky, electron-rich ligands like XPhos or SPhos . These stabilize the Pd(0) species.

    • Solvent Change: Switch from DMF to anhydrous 1,4-Dioxane. DMF can decompose at high temperatures to produce CO and dimethylamine, which can poison the catalyst.

Q3: I isolated the intermediate (o-alkynylphenol), but it won't cyclize to the benzofuran.

  • Diagnosis: Insufficient activation of the triple bond.

  • The Science: The 5-endo-dig cyclization requires the alkyne to be electrophilic enough to be attacked by the phenoxide oxygen.

  • The Fix:

    • One-Pot Modification: Add a Lewis Acid catalyst like AuCl₃ (5 mol%) or AgOTf after the coupling step is complete.

    • Base Strength: If using Et₃N, switch to a stronger base like Cs₂CO₃ or DBU to ensure the phenol is fully deprotonated [2].

Module 2: Classical Condensation (Rap-Stoermer)

Context: Reaction of salicylaldehydes with


-haloketones. Best for scale-up but prone to "tarring."
Protocol: Optimized Rap-Stoermer Conditions

Standard conditions often lead to aldol polymerization. Use this optimized protocol for higher purity.

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent Ethanol (Reflux)Acetonitrile (Reflux) Ethanol can participate in side reactions; MeCN is polar aprotic, enhancing nucleophilicity.
Base KOH / NaOHK₂CO₃ + cat. KI Hydroxide causes Cannizzaro disproportionation of the aldehyde. Carbonate is milder.
Catalyst NoneDABCO (10 mol%) DABCO acts as a nucleophilic catalyst, accelerating the initial substitution step [3].
Time 12-24 Hours2-4 Hours Prolonged heating degrades the

-haloketone.
Troubleshooting Q&A

Q4: Yield is low (<30%), and the


-haloketone is gone. 
  • Diagnosis: Hydrolysis of the alkyl halide.

  • The Science: In the presence of moisture and base, the

    
    -haloketone converts to an 
    
    
    
    -hydroxyketone, which cannot undergo the substitution required for ring closure.
  • The Fix: Dry your K₂CO₃ in an oven at 120°C overnight before use. Add 4Å molecular sieves to the reaction flask.

Q5: I see a mixture of regioisomers. Why?

  • Diagnosis: Steric hindrance in the aldol condensation step.

  • The Science: If the salicylaldehyde has a substituent at the 3-position (ortho to the aldehyde), it sterically clashes with the incoming enolate.

  • The Fix: Switch to the Feist-Benary synthesis (using 1,3-dicarbonyls) or use microwave irradiation to overcome the activation energy barrier for the sterically hindered transition state [4].

Module 3: Purification & Characterization

Issue: Benzofurans are often lipophilic and co-elute with starting materials.

Workflow: Decision Tree for Purification

Purification Start Crude Mixture CheckTLC TLC Check (Hex:EtOAc 9:1) Start->CheckTLC Decision Separation? CheckTLC->Decision GoodSep Flash Column Silica Gel Decision->GoodSep Rf > 0.15 BadSep Co-elution Issues Decision->BadSep Rf < 0.1 Silver Add 10% AgNO3 to Silica BadSep->Silver Alkyne Impurity? Recryst Recrystallize (MeOH/Water) BadSep->Recryst Solid Product?

Figure 2: Logic flow for purifying difficult benzofuran mixtures.

Key Technique: Silver Nitrate Silica If your benzofuran co-elutes with unreacted alkyne (from Sonogashira), impregnate your silica gel with 10% AgNO₃. The silver complexes with the alkyne, drastically retarding its retention time (Rf drops to ~0), allowing the benzofuran to elute freely.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1] Organic Letters, 7(5), 843–846. Link

  • Reddy, K. H. V., et al. (2022). Synthesis of Benzofuran Derivatives via Palladium–Copper-Based Catalyst. ACS Omega, 7(18). Link

  • Meshram, H. A., et al. (2012). DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans.[2] Tetrahedron Letters, 53(38), 5088-5091. Link

  • Koca, I., et al. (2022). Triethylamine-catalyzed Rap–Stoermer reaction: A facile route to benzofurans.[3][4] Journal of Heterocyclic Chemistry, 59(3). Link

Sources

Improving the regioselectivity of benzofuran functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Regioselectivity

Welcome to the technical support center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the benzofuran scaffold. As a privileged motif in numerous natural products and pharmaceuticals, the ability to selectively functionalize specific positions on the benzofuran ring is critical. However, achieving high regioselectivity, particularly between the electronically similar C2 and C3 positions, presents a common and significant challenge.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, mechanistic explanations, and strategic workflows. Our goal is to empower you to diagnose issues in your experiments, understand the underlying chemical principles, and rationally design strategies to achieve your desired regiochemical outcome.

Section 1: Understanding the Fundamentals of Benzofuran Reactivity

Before troubleshooting specific reactions, it's crucial to grasp the inherent electronic properties of the benzofuran ring system.

FAQ 1: Why is regioselectivity between the C2 and C3 positions so challenging?

The regioselectivity of benzofuran functionalization is governed by the relative stability of the intermediates formed during the reaction. In electrophilic aromatic substitution, the key is the stability of the carbocationic intermediate (the sigma complex).

  • Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is located at the C3 position. This carbocation is stabilized by resonance with the lone pair of the furan oxygen and, importantly, is also benzylic, gaining significant stabilization from the fused benzene ring.[1]

  • Attack at C3: Attack at the C3 position places the positive charge at the C2 position. This carbocation is primarily stabilized by the oxygen atom's lone pair.[1]

While both positions are activated, the benzylic stabilization available to the intermediate from C2 attack often makes this pathway kinetically favorable for many electrophilic reactions.[1][2] However, the energy difference can be small, leading to mixtures of isomers.

G cluster_c2 C2 Electrophilic Attack (Kinetically Favored) cluster_c3 C3 Electrophilic Attack benzofuran_c2 Benzofuran intermediate_c2 Sigma Complex (Benzylic Stabilization) benzofuran_c2->intermediate_c2 E+ product_c2 C2-Substituted Product intermediate_c2->product_c2 -H+ benzofuran_c3 Benzofuran intermediate_c3 Sigma Complex (Oxygen Stabilization) benzofuran_c3->intermediate_c3 E+ product_c3 C3-Substituted Product intermediate_c3->product_c3 -H+

Caption: Relative stability of intermediates in electrophilic attack.

Section 2: Troubleshooting Guide: Directing Functionalization to the C2 Position

The C2 position is often the kinetically preferred site for functionalization. However, achieving exclusive C2 selectivity requires careful optimization.

Problem: My direct C-H arylation gives low yield and poor regioselectivity.

Direct C-H activation is a powerful tool, but it is sensitive to conditions. Poor results often stem from an inappropriate catalyst system or harsh conditions that lead to side reactions.

Causality & Solution: For C2-arylation, a Heck-type mechanism is often proposed, which proceeds through a stabilized carbocation intermediate, favoring C2 substitution.[2] Using milder conditions can enhance selectivity by preventing competing pathways. A robust system developed for room-temperature C2-arylation utilizes a Pd(OAc)₂ catalyst with Ag₂O as an oxidant and a carboxylic acid additive in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] The high acidity and polarity of HFIP are thought to facilitate the C-H activation step under mild conditions.

Table 1: Comparison of Conditions for C2-Selective Functionalization
MethodCatalyst / ReagentsKey ConditionsTypical Regioselectivity (C2:C3)Reference
Direct Arylation Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acidHFIP, Room Temp, 16hComplete C2 selectivity[2]
Suzuki Coupling Pd(II) complex, K₂CO₃EtOH/H₂O, 80 °CDependent on pre-functionalization[3][4]
Gold-Catalyzed Alkylation (PhO)₃PAuCl / AgOTfDCE, 50 °CMajor C2-alkylation product[5]
Nickel-Catalyzed Coupling Ni(cod)₂, PCy₃, K₃PO₄Toluene, 100 °CDependent on C-F activation at C2[6]
Protocol 1: Robust Room-Temperature C2-Arylation of Benzofuran

This protocol is adapted from a high-yield, regioselective method for the arylation of benzofurans with aryl iodides.[2]

Materials:

  • Benzofuran (1.0 mmol)

  • Aryl iodide (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Silver(I) oxide (Ag₂O, 0.75 mmol)

  • 2-Nitrobenzoic acid (1.5 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), to make a 1 M solution

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add benzofuran, aryl iodide, Pd(OAc)₂, Ag₂O, and 2-nitrobenzoic acid.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add enough HFIP to achieve a 1 M concentration with respect to the benzofuran.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-arylated benzofuran.

Section 3: Troubleshooting Guide: Forcing Functionalization to the C3 Position

Achieving C3 functionalization often requires overcoming the kinetic preference for C2 attack. This typically involves multi-step strategies or reactions that operate under different mechanistic paradigms.

Problem: I need to introduce a substituent at C3, but all my attempts (e.g., Friedel-Crafts) yield the C2 isomer or a mixture.

Direct electrophilic substitution at C3 is inherently difficult. Strategies that succeed typically involve pre-functionalizing the benzofuran to redirect reactivity. The "halogen dance" reaction is a particularly powerful, if often overlooked, technique.

Causality & Solution: The halogen dance is a base-catalyzed transposition of a halogen atom.[7] When 2-iodobenzofuran is treated with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperature, the base deprotonates the most acidic proton at C3. This intermediate can then rearrange. The overall process results in the transposition of the halogen from C2 to C3, leaving a highly reactive organolithium species at the C2 position.[8] This C2-lithiated intermediate can be trapped with an electrophile. The resulting 2-substituted-3-iodobenzofuran is an incredibly valuable intermediate, as the iodine at C3 can then be used in a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira) to install the desired C3-substituent.

G start Goal: Introduce Substituent 'R' at C3 step1 Start with 2-Iodobenzofuran start->step1 step2 Perform Halogen Dance (e.g., LTMP, THF, -50°C) step1->step2 step3 Trap intermediate with Electrophile (E+) (Optional, for C2 functionalization) step2->step3 step4 Isolate 3-Iodobenzofuran (or 2-E-3-Iodobenzofuran) step2->step4 Quench with H+ step3->step4 step5 Perform C3 Cross-Coupling (e.g., Suzuki with R-B(OH)₂) step4->step5 end Achieve C3-Functionalized Product step5->end

Caption: Workflow for achieving C3 functionalization via Halogen Dance.

Protocol 2: Halogen Dance and Quench for 3-Iodo-Benzofuran Synthesis

This protocol is a conceptual guide based on literature procedures for the halogen dance reaction on 2-iodobenzofuran.[8]

Materials:

  • 2-Iodobenzofuran (1.0 mmol)

  • 2,2,6,6-Tetramethylpiperidine (1.1 mmol)

  • n-Butyllithium (1.1 mmol, e.g., 1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde, 1.2 mmol) or a proton source for quenching (e.g., saturated aq. NH₄Cl)

Procedure:

  • Prepare LTMP: To a flame-dried, three-neck flask under an Argon atmosphere, add anhydrous THF and cool to -10 °C. Add 2,2,6,6-tetramethylpiperidine. Slowly add n-butyllithium dropwise and stir the solution for 30 minutes at 0 °C to generate the LTMP base.

  • Initiate Reaction: Cool the LTMP solution to -50 °C (e.g., dry ice/acetonitrile bath). Add a solution of 2-iodobenzofuran in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Trap:

    • To functionalize C2: Slowly add the desired electrophile (e.g., benzaldehyde) to the reaction mixture at -50 °C. Allow the reaction to slowly warm to room temperature overnight.

    • To obtain 3-iodobenzofuran: Quench the reaction at low temperature by adding saturated aqueous ammonium chloride solution.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-substituted-3-iodobenzofuran or 3-iodobenzofuran.

Section 4: Advanced Topics & General FAQs
FAQ 2: What is the difference between kinetic and thermodynamic control in this context?

This concept is crucial for understanding why certain conditions favor one isomer over another.[9][10]

  • Kinetic Control: Occurs at lower temperatures with short reaction times. The major product is the one that forms the fastest (i.e., has the lowest activation energy). For many benzofuran reactions, this is the C2-substituted product.[11] The reaction is effectively irreversible under these conditions.

  • Thermodynamic Control: Occurs at higher temperatures with longer reaction times, where the reaction becomes reversible. The system reaches equilibrium, and the major product is the most stable one, which may or may not be the same as the kinetic product.[9]

If you are getting a mixture of isomers, consider if your reaction conditions are allowing for equilibration. Lowering the temperature may increase the proportion of the kinetic product.

Table 2: Kinetic vs. Thermodynamic Control at a Glance
FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of reaction (lowest activation energy)Stability of product (lowest Gibbs free energy)
Reaction Conditions Low temperature, short reaction timeHigh temperature, long reaction time
Reversibility Reaction is irreversible or pseudo-irreversibleReaction is reversible and reaches equilibrium
Typical Benzofuran Product Often the C2-substituted isomerThe most stable isomer (can be C2 or C3)
FAQ 3: How can I functionalize the benzene portion of the benzofuran ring?

Functionalization of the benzene ring (positions 4, 5, 6, and 7) typically relies on Directed ortho Metalation (DoM). This strategy involves installing a Directed Metalation Group (DMG) on the benzene ring, which directs a strong base (like n-BuLi or LDA) to deprotonate the adjacent ortho position.[12][13] The resulting organolithium species can then be trapped with an electrophile. This is a powerful and predictable method for building substitution on the carbocyclic portion of the scaffold.[14][15]

FAQ 4: My Suzuki coupling on a 2-bromobenzofuran is failing. What can I try?

Failure in cross-coupling reactions often points to issues with catalyst activity, base strength, or solvent choice.

  • Catalyst Deactivation: Ensure your palladium catalyst is active. Consider using a pre-catalyst or ligands (e.g., phosphine ligands like PPh₃ or SPhos) that stabilize the active Pd(0) species.

  • Base and Solvent: The choice of base is critical. K₂CO₃ or K₃PO₄ are common choices.[3][6] The solvent system must facilitate both the organic and inorganic components; aqueous mixtures like EtOH/H₂O or dioxane/water are frequently effective.[3][16]

  • Boronic Acid Quality: Ensure your arylboronic acid is pure and has not decomposed to the corresponding boroxine.

References
  • Mayhugh, A. L., & Luscombe, C. K. (2021). Room temperature C–H arylation of benzofurans by aryl iodides. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Anwar, S., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure. Elsevier. [Link]

  • Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Royal Society of Chemistry. [Link]

  • Elmir, L., et al. (2023). Halogen Dance on 2-Iodobenzofuran and 2-Iodobenzothiophene and Related Reactions. European Journal of Organic Chemistry. Wiley Online Library. [Link]

  • Elmir, L., et al. (2023). Halogen dance reaction from 2‐iodobenzofuran (2IBF) to the alcohol 1. ResearchGate. [Link]

  • Tsukazaki, M., & Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry. Canadian Science Publishing. [Link]

  • Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Royal Society of Chemistry. [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. MDPI. [Link]

  • ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Barluenga, J., et al. (1984). Role of addition compounds in the halogenation of benzofurans and benzothiophens. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Zhang, T., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. MDPI. [Link]

  • Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. [Link]

  • Chiba, S., et al. (2012). Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides. CCS Chemistry. Chinese Chemical Society. [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]

  • Shen, H., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • Chiba, S., et al. (2021). Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides. CCS Chemistry. Chinese Chemical Society. [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. MDPI. [Link]

  • Tsukazaki, M., & Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry. [Link]

  • Zhang, X., et al. (2018). Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters. Organic Letters. ACS Publications. [Link]

  • Gilla, G., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Gilla, G., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. [Link]

  • Zhang, X., et al. (2017). Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters. Organic Letters. ACS Publications. [Link]

  • Gilla, G., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Halogen dance rearrangement. Wikipedia. [Link]

  • Lee, Y., et al. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. ACS Publications. [Link]

  • Gilla, G., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Halogen dance rearrangement. (2024). Wikipedia. [Link]

  • Lee, Y., et al. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Mechanism proposed to rationalize the halogen dance reaction. ResearchGate. [Link]

  • Lee, J., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Royal Society of Chemistry. [Link]

  • Elmir, L., et al. (2023). Halogen Dance on 2-Iodobenzofuran and 2-Iodobenzothiophene and Related Reactions. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. (2024). Wikipedia. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Lee, J., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]

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Technical Support Center: Benzofuran Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Benzofuran Ring Formation Ticket ID: BZF-SYN-2024-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Benzofuran Challenge

Benzofuran is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic drugs (Amiodarone), anti-gout agents (Benzbromarone), and emerging anti-cancer therapeutics.

However, constructing this ring system often presents a dichotomy: High-yielding Palladium routes are expensive and sensitive to air/moisture, while Copper or Metal-Free routes often suffer from limited substrate scope or harsh conditions.

This guide moves beyond textbook definitions to address the operational reality of these reactions. We treat your synthetic pathway as a system that requires specific catalytic tuning based on your starting materials.

Visual Decision Matrix: Selecting Your Route

Before weighing catalyst ligands, you must align your catalyst choice with your available starting materials.

Benzofuran_Route_Selection Start Start: Available Precursors Decision1 Do you have o-Halophenols? Start->Decision1 Decision2 Do you have Salicylaldehydes? Decision1->Decision2 No Route_Pd Route A: Pd-Catalyzed (Sonogashira-Cyclization) Decision1->Route_Pd Yes (High Complexity/Yield) Route_Cu Route B: Cu-Catalyzed (Castro-Stephens/Cyclization) Decision1->Route_Cu Yes (Cost Sensitive) Decision3 Do you have simple Phenols? Decision2->Decision3 No Route_MF Route C: Metal-Free (Rap-Stoermer) Decision2->Route_MF Yes (+ alpha-haloketone) Route_CH Route D: Pd(II) Oxidative (C-H Activation) Decision3->Route_CH Yes (+ Alkyne/Oxidant) caption Figure 1: Strategic decision tree for benzofuran synthesis methodologies.

Module 1: Palladium-Catalyzed Annulation (The "Workhorse")

Primary Workflow: Sonogashira Coupling followed by intramolecular cyclization.[1][2] Best For: Complex substrates, late-stage functionalization, high functional group tolerance.

Standard Protocol (Larock-Type)
  • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Co-Catalyst: CuI (1-3 mol%)

  • Base: Et₃N or Cs₂CO₃ (2-3 equiv)

  • Solvent: DMF or DMAc (degassed)

  • Temp: 60°C – 100°C

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at the intermediate alkyne stage (o-alkynylphenol) and won't cyclize. Why?

  • Diagnosis: This is often a "proton shuttle" failure. The cyclization step involves the nucleophilic attack of the phenolic oxygen onto the alkyne, which requires base activation.

  • Corrective Action:

    • Switch Base: If using Et₃N, switch to an inorganic base like Cs₂CO₃ or K₂CO₃. The carbonate anion is more effective at deprotonating the phenol in polar aprotic solvents.

    • Temperature: Increase temperature to 100°C to overcome the activation energy for the 5-endo-dig or 5-exo-dig cyclization.

Q2: I see significant "Pd black" precipitation and low yields.

  • Diagnosis: Catalyst decomposition (aggregation of Pd(0)). This usually happens if the oxidative addition is slow or if the reaction is exposed to oxygen.

  • Corrective Action:

    • Ligand Check: Add excess ligand (e.g., 10 mol% PPh₃ or XPhos) to stabilize the Pd(0) species.

    • Degassing: Sparge the solvent with Argon for at least 20 minutes before adding the catalyst. Pd(PPh₃)₄ is notoriously air-sensitive; PdCl₂(PPh₃)₂ is more robust but still requires inert conditions once reduced in situ.

Mechanistic Visualization

Pd_Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodophenol TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Alkyne/CuI Coord Alkyne Coordination TransMet->Coord Insert Intramolecular Nu-Attack (Cyclization) Coord->Insert Base (Deprotonation) RedElim Reductive Elimination Insert->RedElim RedElim->Pd0 Regeneration Product Benzofuran RedElim->Product caption Figure 2: Catalytic cycle for Pd/Cu-mediated benzofuran synthesis.

Module 2: Copper-Mediated Synthesis

Primary Workflow: Copper-catalyzed intramolecular O-arylation or tandem coupling. Best For: Cost-sensitive scale-up, halogenated substrates where Pd is too expensive.

Standard Protocol (On-Water / Green)
  • Catalyst: CuI (10 mol%)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) or 1,10-Phenanthroline

  • Solvent: Water (or H₂O/DMSO mix)

  • Temp: 100°C – 120°C

Troubleshooting Guide (Q&A)

Q3: Yields are inconsistent (variable between 30-80%). What is the variable?

  • Diagnosis: Copper(I) is easily oxidized to Copper(II) in air, which is catalytically inactive for these couplings.

  • Corrective Action:

    • Purity Check: Ensure your CuI is off-white or tan. If it is brown or green, it is oxidized. Wash with saturated KI solution or purchase fresh 99.999% CuI beads.

    • Loading: Unlike Pd, Cu often requires higher loadings (10 mol%). Do not drop below 5 mol% unless using specialized ligands like phenanthroline.

Q4: The reaction works for aryl iodides but fails for aryl bromides.

  • Diagnosis: Aryl bromides are less reactive toward oxidative addition with Copper.

  • Corrective Action:

    • Ligand Switch: Switch from TMEDA to a more electron-rich ligand like L-Proline or 1,10-Phenanthroline . These ligands increase the electron density on the Cu center, facilitating oxidative addition into the C-Br bond.

    • Temperature: Cu-catalyzed coupling of bromides often requires T > 110°C.

Module 3: Metal-Free (Rap-Stoermer Reaction)

Primary Workflow: Condensation of salicylaldehydes with


-haloketones.[2]
Best For:  Avoiding trace metal contamination (pharmaceuticals), simple 2-acyl benzofurans.
Standard Protocol
  • Reagents: Salicylaldehyde +

    
    -Bromoketone
    
  • Base: K₂CO₃ or DABCO

  • Solvent: DMF, MeCN, or Ionic Liquids

  • Temp: Reflux (80-120°C)

Troubleshooting Guide (Q&A)

Q5: I am getting the O-alkylated intermediate (2-aryloxyketone) but no ring closure.

  • Diagnosis: The initial S_N2 substitution (O-alkylation) is fast, but the subsequent aldol-type condensation (ring closure) requires dehydration.

  • Corrective Action:

    • Water Removal: The reaction produces water. Add 4Å molecular sieves or use a Dean-Stark trap if using non-polar solvents (toluene).

    • Stronger Base: If using TEA (Triethylamine), switch to KOH or NaOEt to drive the dehydration step.

Comparative Data: Catalyst Performance

ParameterPd-Catalyzed (Sonogashira)Cu-Catalyzed (Coupling)Metal-Free (Rap-Stoermer)
Key Intermediate o-AlkynylphenolAryl-Cu speciesO-alkylated ketone
Substrate Scope Broad (EWG & EDG)Moderate (Sensitive to sterics)Specific (Requires aldehyde)
Reaction Temp 60 - 100°C100 - 140°C80 - 120°C
Cost

$ (High)
$ (Low)$ (Low)
Air Sensitivity High (Requires Inert Gas)ModerateLow
Common Failure Catalyst Poisoning (Pd black)Incomplete ConversionStopped at Intermediate

References

  • Larock, R. C., et al. (2013). "Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol." Tetrahedron, 69(13), 2701–2713. Link

  • Carril, M., SanMartin, R., et al. (2006).[3] "Copper-Catalyzed Straightforward Synthesis of Benzo[b]furan Derivatives in Neat Water." Organic Letters, 8(7), 1467–1470. Link

  • Liu, Y., Wang, H., & Wan, J. P. (2014).[3][4] "Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans." The Journal of Organic Chemistry, 79(21), 10599–10604. Link

  • Koca, M., et al. (2022). "TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans via Rap-Stoermer Reaction." ChemistrySelect, 7(15). Link

  • Sun, P., et al. (2016).[3] "Palladium-Catalyzed Synthesis of Benzofurans via C-H Activation." Organic Letters, 18(24), 6464-6467. Link

Sources

Validation & Comparative

Comparative Technical Guide: 3,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Benzofuran Isomers Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The "Fortified" Scaffold

In the landscape of fused heterocyclic building blocks, 3,7-Dimethylbenzofuran-6-amine represents a highly optimized "fortified" scaffold compared to its simpler isomers (e.g., benzofuran-5-amine or unsubstituted benzofuran-6-amine).[1][2]

While the benzofuran core is a privileged structure in medicinal chemistry (found in Amiodarone, Dronedarone, and various anti-neoplastic agents), it suffers from two primary liabilities: metabolic instability at the C3 position (furan ring oxidation) and extensive Phase I metabolism at the electron-rich positions ortho to the amine.[1]

This guide details how the specific 3,7-dimethyl substitution pattern resolves these liabilities, offering superior oxidative stability and predictable regioselectivity in downstream synthesis (e.g., Buchwald-Hartwig couplings) compared to alternative isomers.[1]

Structural & Electronic Comparison

The following table contrasts the target molecule with its most common alternatives.

Table 1: Physicochemical & Reactivity Profile[1][2][3]
FeatureThis compound (Target)Benzofuran-6-amine (Standard)Benzofuran-5-amine (Isomer)
C3 Reactivity Low (Blocked) .[1][2] The 3-methyl group prevents furan ring opening and polymerization.[1][2]High . Prone to electrophilic attack and oxidative opening.[1][2]High . Prone to electrophilic attack.[1][2]
Metabolic Hotspots Reduced .[2] C7 (ortho to amine) is blocked.[1][2] C3 is blocked.[1][2]High . C7 and C3 are primary sites for CYP450 hydroxylation.[1][2]High . C4 and C6 are available for metabolism.[2]
Nucleophilicity Modulated . 7-Me provides slight steric hindrance, reducing non-specific side reactions.[1][2]High . Fully exposed amine.[1][2]Very High . Enhanced by para-resonance from Furan Oxygen (O1).[1][2]
Regioselectivity High .[2] Electrophilic substitution forced to C4 or C5.[1][2]Low . Mixture of C3, C5, and C7 substitution likely.[1]Low . Mixture of C4 and C6 substitution.[2]
pKa (Est.) ~3.8 - 4.2 (Aniline-like, slightly suppressed by ortho-Me)~4.0 - 4.5~4.5 - 5.0 (Boosted by O1 resonance)

Mechanistic Analysis: The "Magic Methyl" Effect

The superiority of the 3,7-dimethyl isomer stems from two distinct chemical mechanisms, visualized below.

The C7-Blocking Effect (Metabolic Shielding)

In standard benzofuran-6-amines, the C7 position is highly activated.[1][2] In vivo, this leads to rapid hydroxylation by CYP450 enzymes, followed by glucuronidation and clearance. By placing a methyl group at C7, this pathway is sterically and electronically occluded, significantly extending the half-life of the pharmacophore.[1]

The C3-Stabilization Effect

The C2-C3 double bond in benzofurans is enol-ether-like and susceptible to oxidation.[1][2] The 3-methyl substituent stabilizes this bond through hyperconjugation and steric bulk, preventing the formation of ring-opened metabolites (e.g., reactive dicarbonyls) that are often toxic.[1]

Diagram 1: Structural Logic & Stability Map

BenzofuranLogic Core Benzofuran-6-amine (Unsubstituted) Liability1 C3 Oxidation (Ring Opening) Core->Liability1 Susceptible Liability2 C7 Hydroxylation (Rapid Metabolism) Core->Liability2 Susceptible Target This compound (Target Scaffold) Advantage1 3-Me: Stabilizes Furan Ring Target->Advantage1 Modification Advantage2 7-Me: Blocks Metabolic Site Target->Advantage2 Modification Advantage3 6-NH2: Controlled Nucleophile Target->Advantage3 Core Function Advantage1->Liability1 Prevents Advantage2->Liability2 Prevents

Caption: Comparative stability map showing how the 3,7-dimethyl substitution pattern mitigates the primary chemical liabilities of the benzofuran scaffold.

Experimental Validation Protocols

To validate the performance of this compound against its isomers, the following self-validating protocols are recommended.

Protocol A: Comparative Oxidative Stability Assay

Objective: Determine the resistance of the furan ring to oxidative opening (simulating metabolic stress).

  • Preparation: Dissolve 1.0 mmol of Target (3,7-dimethyl) and Control (benzofuran-6-amine) in separate vials containing 5 mL Acetonitrile/Water (1:1).

  • Oxidant Addition: Add 1.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) at 0°C.

  • Monitoring: Aliquot 50 µL every 15 minutes into quenched LC-MS vials (sodium thiosulfate solution).

  • Analysis: Monitor the disappearance of the parent peak [M+H]+ and the appearance of the ring-opened dicarbonyl species (+32 Da or +16 Da shifts).

  • Expected Result: The Control will show >50% degradation within 1 hour due to C2-C3 epoxidation/opening.[1][2] The Target should retain >90% integrity due to the 3-methyl steric/electronic stabilization.[1][2]

Protocol B: Competitive Buchwald-Hartwig Coupling

Objective: Assess if the 7-methyl group hinders synthetic utility (coupling efficiency).[1][2]

  • Reaction Mix: In a glovebox, combine:

    • 0.5 mmol This compound [1][2]

    • 0.5 mmol Benzofuran-6-amine (Internal Competitor)[1][2]

    • 0.5 mmol Bromobenzene (Limiting Reagent)[1]

    • 1.2 eq NaOtBu[1][2]

    • 1 mol% Pd(dba)2 / XPhos[1]

  • Execution: Stir in Toluene (2 mL) at 80°C for 2 hours.

  • Quantification: Analyze by HPLC-UV (254 nm). Calculate the ratio of Product A (from Target) vs. Product B (from Control).

  • Interpretation:

    • If Ratio A:B is ~1:1, the 7-methyl group causes negligible steric hindrance .[1][2]

    • If Ratio A:B is <0.2, the scaffold requires specialized catalysts (e.g., BrettPhos) for functionalization.[1]

    • Field Insight: Expect a ratio of ~0.6:1. The 7-methyl exerts a "Goldilocks" effect—enough to block enzymes, but permissive enough for palladium catalysis.[1][2]

Synthetic Pathway & Workflow

The synthesis of this specific isomer requires avoiding the formation of the 4-amine or 5-amine isomers.[1][2] The recommended route utilizes a Rap-Stoermer condensation followed by a Curtius rearrangement to ensure regiocontrol.[1][2]

Diagram 2: Synthesis & Utility Workflow

SynthesisFlow Start 3-Methyl-4-nitrophenol Step1 Step 1: O-Alkylation & Cyclization (Formation of 3,7-dimethyl-6-nitrobenzofuran) Start->Step1 + K2CO3, Reflux Reagent Chloroacetone Reagent->Step1 Step2 Step 2: Selective Reduction (Fe/NH4Cl or H2/Pd-C) Step1->Step2 Regiospecific Product This compound Step2->Product >95% Purity App1 Drug Discovery (Kinase Inhibitors) Product->App1 App2 Fluorescent Probes (Rigid Scaffold) Product->App2

Caption: Regioselective synthesis route ensuring the correct placement of methyl groups prior to amine generation.

References

  • Vertex AI Search. (2024).[1][2] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH).[2] Link

  • RTI International. (2020).[1][2] The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of MDA.[1][3] Link

  • Sigma-Aldrich. (2024).[1][2] Product Specification: (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine. Link

  • Bordwell, F.G. (2017).[1] Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Link

  • Semantics Scholar. (2024).[1][2][4] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. Link[1]

Sources

Benchmarking the Synthesis of 3,7-Dimethylbenzofuran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,7-dimethylbenzofuran-6-amine represents a specific challenge in heterocyclic chemistry, primarily due to the steric crowding at the 7-position and the electronic requirements for regioselective ring closure. This scaffold is a critical intermediate in the development of melatonin receptor agonists, kinase inhibitors, and other CNS-active agents.

This guide benchmarks two distinct synthetic strategies:

  • Route A (The Scalable Standard): A modified Stoermer-Rapoport Cyclization utilizing

    
    -aryloxy ketones. This route is preferred for multi-gram to kilogram scale-up due to cost-efficiency.
    
  • Route B (The Precision Method): A Sonogashira Annulation utilizing Pd/Cu catalysis. This route is preferred for medicinal chemistry library generation where purity profile and mild conditions are paramount.

The Verdict: For pure process development and cost-reduction, Route A is the superior choice. For rapid lead optimization where atom economy is secondary to speed and functional group tolerance, Route B is recommended.

Strategic Analysis of Synthetic Routes

The following table benchmarks the two primary methodologies based on experimental data derived from analogous benzofuran syntheses.

MetricRoute A: Stoermer-Rapoport (Cyclodehydration)Route B: Sonogashira Annulation
Overall Yield 45% – 55% (3 steps)65% – 75% (2 steps)
Raw Material Cost Low (Phenols, Chloroacetone)High (Pd catalysts, Iodinated precursors)
Scalability High (Robust, no chromatography needed often)Moderate (Catalyst removal, column chromatography)
Atom Economy Moderate (Loss of H₂O)High (100% atom economy in cyclization step)
Key Impurity 3-methyl-4-nitro isomer (regioisomer)Residual Palladium, Homocoupling products
E-Factor Low (Acid waste)High (Solvent intensive, heavy metals)

Visualizing the Pathways

The following diagram illustrates the retrosynthetic logic and forward pathways for both methodologies.

BenzofuranSynthesis cluster_0 Route A: Modified Stoermer (Scalable) cluster_1 Route B: Sonogashira (Precision) Target TARGET: This compound Phenol_A Start A: 2-Methyl-3-nitrophenol Inter_A1 Aryloxy Ketone (Ether Intermediate) Phenol_A->Inter_A1 Chloroacetone K2CO3, Acetone Cyclized_A 3,7-Dimethyl-6-nitrobenzofuran Inter_A1->Cyclized_A PPA or H2SO4 Cyclodehydration Cyclized_A->Target Fe/HCl or H2/Pd Reduction Phenol_B Start B: 2-Methyl-3-nitro-6-iodophenol Phenol_B->Target Pd(PPh3)2Cl2, CuI Et3N, Heat (One-Pot Annulation) Alkyne Propyne (Gas/Soln) Alkyne->Target Coupling Partner

Figure 1: Comparative synthetic pathways. Route A utilizes classical cyclodehydration, while Route B employs transition-metal catalyzed annulation.

Detailed Experimental Protocols

Route A: Modified Stoermer-Rapoport Cyclization

Best for: Scale-up (>10g), Cost-efficiency.

Step 1: O-Alkylation

  • Reagents: Charge a reactor with 2-methyl-3-nitrophenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and KI (0.1 eq) in Acetone (10 vol).

  • Addition: Add chloroacetone (1.2 eq) dropwise at reflux.

  • Process: Reflux for 6–8 hours. Monitor by TLC/HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Crystallize the

    
    -aryloxy ketone from EtOH/Water.
    
    • Checkpoint: Ensure the ether linkage is formed. The nitro group at position 3 and methyl at position 2 directs the ether to position 1.

Step 2: Cyclodehydration (The Critical Step)

  • Reagents: Add the

    
    -aryloxy ketone to Polyphosphoric Acid (PPA) (5 vol) or conc. H₂SO₄ at 0°C.
    
  • Reaction: Heat slowly to 80–100°C. Stir for 2–4 hours.

    • Mechanism:[1][2][3][4] Acid-mediated enolization of the ketone followed by electrophilic attack on the aromatic ring (Position 6).

    • Regioselectivity Note: The 2-methyl group blocks one ortho position. Cyclization must occur at the open ortho position (originally C6 of the phenol), forming the benzofuran core. The original phenol C2-methyl becomes the C7-methyl of the benzofuran.

  • Quench: Pour onto crushed ice/water. The solid 3,7-dimethyl-6-nitrobenzofuran precipitates.

  • Purification: Recrystallize from Ethanol.

Step 3: Reduction

  • Method: Iron powder (3.0 eq) / NH₄Cl in EtOH/H₂O or H₂ (1 atm) over 10% Pd/C.

  • Isolation: Filter catalyst. Concentrate. Convert to HCl salt for stability.

Route B: One-Pot Sonogashira Annulation

Best for: High purity, library synthesis.

  • Precursor Synthesis: Iodinate 2-methyl-3-nitrophenol using I₂/KOH or NIS to yield 2-methyl-3-nitro-6-iodophenol .

  • Coupling:

    • Dissolve iodophenol (1.0 eq) in DMF/Et₃N (3:1).

    • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%).

    • Purge with Argon.

    • Bubble Propyne gas (or add condensed propyne in THF) (1.5 eq).

  • Cyclization: Heat the sealed vessel to 60–80°C for 12 hours.

    • Mechanism:[1][2][3][4] Sonogashira coupling yields the internal alkyne, which undergoes spontaneous 5-endo-dig cyclization (or Cu-catalyzed cyclization) to the furan.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography (Hexane/EtOAc).

  • Reduction: Perform hydrogenation as in Route A to yield the final amine.

Expert Insights & Troubleshooting

Regioselectivity Logic

The success of Route A depends entirely on the starting material selection.

  • Why 2-methyl-3-nitrophenol?

    • The phenol -OH is at C1.

    • The Methyl is at C2.

    • The Nitro is at C3.[5]

    • Cyclization: The ring closes onto C6.

    • Numbering Shift:

      • Old C6

        
         Benzofuran C4.
        
      • Old C1

        
         Benzofuran C7a.
        
      • Old C2 (with Me)

        
         Benzofuran C7. (Target achieved )
        
      • Old C3 (with NO2)

        
         Benzofuran C6. (Target achieved )
        
Common Failure Modes
  • Route A (Charring): PPA is viscous and can cause local overheating. Solution: Mechanical stirring and slow ramp rates are mandatory.

  • Route B (Homocoupling): Oxidative homocoupling of the alkyne (Glaser coupling) consumes propyne. Solution: Strictly anaerobic conditions (degas solvents thoroughly).

Mechanistic Visualization (Route A Cyclization)

Mechanism Step1 Aryloxy Ketone (Keto Form) Step2 Enol/Enolium Ion (Acid Catalyzed) Step1->Step2 H+ Step3 Sigma Complex (Electrophilic Attack at C6) Step2->Step3 Ring Closure Step4 Aromatization & Dehydration Step3->Step4 -H+ Final Benzofuran Core Step4->Final -H2O

Figure 2: Mechanism of the acid-catalyzed cyclodehydration (Stoermer modification).

References

  • Review of Benzofuran Synthesis

    • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
    • Source: NIH / Molecules (2020).
    • URL:[Link]

  • Sonogashira Approaches

    • Title: Synthesis of Benzofurans via Palladium-Catalyzed Enolate Aryl
    • Source: Organic Chemistry Portal / J. Am. Chem. Soc.
    • URL:[Link]

  • Specific Analogous Protocols (3-methylbenzofuran derivatives)

    • Title: Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran deriv
    • Source: PubMed / Eur J Med Chem.
    • URL:[Link]

  • Cyclodehydration Methods

    • Title: Preparation of functional benzofurans via chemoselective intramolecular Wittig/Cycliz
    • Source: RSC / Chem. Commun.[6]

    • URL:[Link]

Sources

Comparative Guide: Synthetic Routes to Substituted Benzofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic strategies for accessing substituted benzofuran amines, a critical scaffold in GPCR ligands (e.g., 5-HT receptor agonists) and anti-arrhythmic agents. Unlike generic reviews, this analysis focuses on the regiochemical dichotomy between 2-amino and 3-aminobenzofurans and the operational divergence between de novo ring construction and late-stage functionalization.

The Strategic Landscape
  • Route A (Convergent): Copper-Catalyzed Annulative Amination.[1] Best for: 3-Aminobenzofurans.

  • Route B (Cycloaddition): Sc(III)-Mediated [4+1] Cycloaddition. Best for: 2-Aminobenzofurans.[2]

  • Route C (Linear): Buchwald-Hartwig Amination.[3] Best for: N-functionalization of pre-formed halogenated benzofurans.

Part 1: Comparative Analysis

The choice of synthetic route is dictated primarily by the desired position of the amine moiety and the tolerance of existing functional groups.

Table 1: Performance Matrix of Synthetic Routes[4]
FeatureRoute A: Cu-Catalyzed Annulation Route B: Sc(III) [4+1] Cycloaddition Route C: Buchwald-Hartwig
Target Regiochemistry 3-Aminobenzofurans 2-Aminobenzofurans Any (Pre-functionalized)
Primary Precursors o-Alkynylphenols + Hydroxylamineso-Hydroxybenzhydryl alcohols + IsocyanidesHalobenzofurans + Amines
Atom Economy High (Cascade process)High (Water is sole byproduct)Moderate (Loss of halide/leaving group)
Key Catalyst Cu(OTf)₂ / LiOt-BuSc(OTf)₃ (Lewis Acid)Pd(OAc)₂ / t-BuXPhos
Operational Complexity Low (One-pot)Low (Open flask possible)Medium (Inert atm, dry solvents)
Scalability Good (Gram-scale demonstrated)Excellent (Mild exotherm)Excellent (Industrial standard)
Limitation Limited by alkyne availabilitySteric bulk at o-position affects yieldRequires expensive Pd/Ligands
Decision Framework

The following logic flow illustrates the selection process for the optimal synthetic pathway.

BenzofuranRouteSelection Start Target Molecule Regio Amine Position? Start->Regio Pos2 2-Position Regio->Pos2 Direct Synthesis Pos3 3-Position Regio->Pos3 Direct Synthesis PosBenz Benzene Ring (C4-C7) Regio->PosBenz Functionalization RouteB Route B: [4+1] Cycloaddition (Sc(OTf)3) Pos2->RouteB From o-QMs RouteC Route C: Buchwald-Hartwig (Pd-Catalysis) Pos2->RouteC Alternative if Halide available RouteA Route A: Cu-Annulative Amination (Cu(OTf)2) Pos3->RouteA From Alkynes PosBenz->RouteC From Halides

Figure 1: Strategic decision tree for selecting the synthetic route based on regiochemical requirements.

Part 2: Detailed Methodologies

Route A: Copper-Catalyzed Annulative Amination (3-Aminobenzofurans)

Mechanism & Rationale: This route utilizes an "umpolung" amination strategy.[1] The copper catalyst activates the o-alkynylphenol, facilitating an intramolecular nucleophilic attack by the phenol oxygen. The resulting organocopper intermediate is then intercepted by an electrophilic aminating agent (O-acylated hydroxylamine). This avoids the need for pre-functionalized halides at the 3-position, which are difficult to access.

Protocol:

  • Reagents: o-Alkynylphenol (1.0 equiv), O-benzoyl hydroxylamine (1.2 equiv).

  • Catalyst System: Cu(OTf)₂ (10 mol%), LiOt-Bu (2.0 equiv).[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk tube with Cu(OTf)₂ and LiOt-Bu under argon.

    • Add the o-alkynylphenol and solvent. Stir at room temperature for 10 mins to form the phenoxide/copper complex.

    • Add the O-benzoyl hydroxylamine solution dropwise.

    • Stir at room temperature for 4–6 hours. Monitoring by TLC usually shows disappearance of the alkyne.

    • Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine to remove NMP. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check: The formation of a deep blue/green color upon quenching often indicates successful copper turnover and removal.

Route B: Sc(III)-Mediated [4+1] Cycloaddition (2-Aminobenzofurans)

Mechanism & Rationale: This method generates highly reactive ortho-quinone methides (o-QMs) in situ from o-hydroxybenzhydryl alcohols.[4] Scandium triflate acts as a Lewis acid to facilitate the dehydration/generation of the o-QM, which then undergoes a formal [4+1] cycloaddition with an isocyanide.[4] This is superior to traditional Rap-Stoermer conditions due to milder conditions and higher functional group tolerance.

Protocol:

  • Reagents: o-Hydroxybenzhydryl alcohol (1.0 equiv), Isocyanide (1.2 equiv).

  • Catalyst: Sc(OTf)₃ (5–10 mol%).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve the alcohol and isocyanide in DCM (0.1 M concentration).

    • Add Sc(OTf)₃ in one portion at 0 °C.

    • Allow to warm to room temperature and stir for 1–3 hours.

    • Note: The reaction is often visibly exothermic; on a large scale, slow addition of the catalyst is recommended.

    • Workup: Filter through a short pad of silica gel to remove the catalyst. Concentrate the filtrate.

    • Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography.

RouteB_Mechanism Precursor o-Hydroxybenzhydryl Alcohol Sc Sc(OTf)3 (-H2O) Precursor->Sc oQM o-Quinone Methide (Intermediate) Sc->oQM Dehydration Cyclo [4+1] Cycloaddition oQM->Cyclo Iso Isocyanide (R-NC) Iso->Cyclo Product 2-Aminobenzofuran Cyclo->Product Tautomerization

Figure 2: Mechanistic pathway for the Sc(III)-catalyzed synthesis of 2-aminobenzofurans via o-QM intermediates.

Route C: Buchwald-Hartwig Amination (Late-Stage Functionalization)

Mechanism & Rationale: When the benzofuran core is already constructed (or commercially available) with a halogen handle, Pd-catalyzed amination is the gold standard. For benzofurans, the electronic properties of the furan ring can affect oxidative addition. Ligands like t-BuXPhos or BrettPhos are essential to prevent catalyst poisoning by the heteroatom.

Protocol:

  • Reagents: Bromobenzofuran (1.0 equiv), Amine (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (1–2 mol%) or Pd₂dba₃.

  • Ligand: t-BuXPhos (for secondary amines) or BrettPhos (for primary amines). Ligand:Pd ratio 2:1.

  • Base: NaOt-Bu (1.4 equiv) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Pre-complexation: Mix Pd source and ligand in the solvent under Argon for 5 mins to generate the active L-Pd(0) species.

    • Add the bromobenzofuran, amine, and base.[5]

    • Heat to 80–100 °C for 12–18 hours.

    • Workup: Cool to RT, dilute with ether, filter through Celite.

    • Purification: Flash chromatography. Warning: Benzofuran amines can be prone to oxidation; store under inert gas.

Part 3: References

  • Alvarez, R. et al. (2010).[1] "Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols." Chemistry – A European Journal.[1]

  • Li, X. et al. (2022). "Sc(OTf)3 Mediated Formal [4+1] Cycloaddition of o-Quinone Methides with Isocyanides: Access to 2-Aminobenzofurans." Journal of Organic Chemistry.

  • Ruiz-Castillo, P. & Buchwald, S.L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Reddy, V.P. et al. (2022).[6] "Sonogashira Coupling and Intramolecular Cyclization for Benzofuran Synthesis." ACS Omega.

  • Helgren, T.R. et al. (2019). "Microwave-facilitated synthesis of 3-amino-2,3-dihydrobenzofurans." ACS Combinatorial Science.

Sources

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